molecular formula C11H13NO2 B1443745 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one CAS No. 1428139-23-4

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Cat. No.: B1443745
CAS No.: 1428139-23-4
M. Wt: 191.23 g/mol
InChI Key: LJCUQTOIHVMSAJ-UHFFFAOYSA-N
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Description

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCUQTOIHVMSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=CC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a fascinating heterocyclic compound that merges three key pharmacophores: the enaminone system, the cyclohexenone core, and a 5-methyl-2-furyl substituent. While specific literature on this exact molecule is sparse, its structural motifs are well-recognized in medicinal chemistry for their diverse biological activities. This guide, therefore, serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. By leveraging established chemical principles and data from analogous structures, we will provide a robust framework for its investigation.

The enaminone moiety (an amine conjugated to an enone) is a versatile building block in organic synthesis and a privileged scaffold in drug discovery, with demonstrated anticonvulsant properties.[1][2] The cyclohexenone ring is also a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of bioactivities, including anti-inflammatory and anticancer effects.[3][4] Furthermore, the incorporation of a furan ring can significantly influence a molecule's pharmacokinetic profile and biological activity, often enhancing its therapeutic potential.[5][6] This unique combination of functional groups in this compound suggests a high potential for this molecule in various therapeutic areas.

Physicochemical Properties and Structural Features

A clear understanding of the fundamental properties of a compound is crucial for its application in research and development. Below is a summary of the key physicochemical properties of this compound.

PropertyValue
CAS Number 1428139-23-4
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Canonical SMILES CC1=CC=C(O1)C2CC(=CC(=O)C2)N
IUPAC Name This compound

Proposed Synthesis Pathway

Synthetic Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Enaminone Formation Reactant_A 1,3-Cyclohexanedione Intermediate 5-(5-Methyl-2-furyl)-1,3-cyclohexanedione Reactant_A->Intermediate Base Catalyst Reactant_B 5-Methyl-2-vinylfuran Reactant_B->Intermediate Product This compound Intermediate->Product Ammonium Acetate, Heat

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-(5-Methyl-2-furyl)-1,3-cyclohexanedione (Intermediate)

The initial step involves a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction.[7] In this proposed synthesis, the enolate of 1,3-cyclohexanedione acts as the Michael donor, and 5-methyl-2-vinylfuran serves as the Michael acceptor. The reaction is typically catalyzed by a base.

Experimental Protocol:

  • To a solution of 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate).

  • Stir the mixture at room temperature to generate the enolate.

  • Slowly add 5-methyl-2-vinylfuran (1 equivalent) to the reaction mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

The final step is the formation of the enaminone from the intermediate diketone. This is a condensation reaction where the amino group displaces one of the carbonyl oxygens. A common and efficient method for this transformation is the reaction with an ammonia source, such as ammonium acetate, often with heating.[8]

Experimental Protocol:

  • Combine the synthesized 5-(5-methyl-2-furyl)-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.3 equivalents) in a round-bottom flask.[8]

  • Heat the mixture, either neat or in a high-boiling solvent like toluene, to a temperature of approximately 110°C for about 15-30 minutes.[8]

  • The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture can be partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is then washed, dried, and concentrated.

  • The final product, this compound, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization: A Predictive Analysis

As no published spectroscopic data for this compound is available, the following are predicted characteristic peaks based on the analysis of similar structures. These predictions can serve as a valuable reference for researchers who synthesize this compound.[9][10][11][12][13][14][15][16]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.0 - 1.2s3H-CH₃ (on furan ring)
~ 2.2 - 2.5m4H-CH₂- (cyclohexenone ring)
~ 3.0 - 3.2m1H-CH- (cyclohexenone ring)
~ 5.1 - 5.3s1HVinylic -CH
~ 5.8 - 6.0d1HFuran ring -CH
~ 6.1 - 6.3d1HFuran ring -CH
~ 5.0 - 6.0 (broad)s2H-NH₂
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 13.0 - 15.0-CH₃ (on furan ring)
~ 30.0 - 45.0-CH₂- and -CH- (cyclohexenone ring)
~ 95.0 - 100.0Vinylic =CH-
~ 106.0 - 110.0Furan ring =CH-
~ 150.0 - 155.0Furan ring =C-
~ 160.0 - 165.0=C-NH₂
~ 195.0 - 200.0C=O
Predicted IR Spectrum (KBr, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~ 3400 - 3200N-H stretching (amine)
~ 3100 - 3000C-H stretching (aromatic/vinylic)
~ 2960 - 2850C-H stretching (aliphatic)
~ 1650 - 1600C=O stretching (conjugated ketone)
~ 1600 - 1550C=C stretching and N-H bending
~ 1500 - 1400C-C stretching (furan ring)

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The unique structural amalgamation within this compound suggests a high likelihood of interesting biological activities. The following potential applications are extrapolated from documented evidence on its core structural motifs.

Potential_Applications cluster_enaminone Enaminone Core cluster_cyclohexenone Cyclohexenone Ring cluster_furan Furan Moiety Target_Compound 3-Amino-5-(5-methyl-2-furyl) cyclohex-2-en-1-one Anticonvulsant Anticonvulsant Activity Target_Compound->Anticonvulsant contributes to Anti_inflammatory Anti-inflammatory Properties Target_Compound->Anti_inflammatory contributes to Anticancer Anticancer Potential Target_Compound->Anticancer contributes to Cytotoxicity Cytotoxic Effects Target_Compound->Cytotoxicity contributes to Pharmacokinetics Modulation of Pharmacokinetics Target_Compound->Pharmacokinetics influences

Caption: Potential therapeutic applications based on structural motifs.

Anticonvulsant Activity

Enaminone derivatives have been extensively studied as potential anticonvulsant agents.[1][2] Several studies have demonstrated that these compounds can exhibit significant protection in various seizure models, such as the maximal electroshock (MES) seizure test, with some analogues showing a high protective index (a measure of the margin of safety).[1][17][18][19] The presence of the enaminone scaffold in the target molecule makes it a prime candidate for evaluation in preclinical models of epilepsy.

Anti-inflammatory Properties

Cyclohexenone derivatives are known to possess significant anti-inflammatory activity.[20][21] Their mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the downregulation of pro-inflammatory cytokines.[20] The cyclohexenone core of this compound suggests that it may exert anti-inflammatory effects and could be a valuable lead for the development of new anti-inflammatory drugs.

Anticancer and Cytotoxic Potential

Both furan and cyclohexenone derivatives have been reported to exhibit anticancer activities.[4][5][6] Furan-containing compounds have shown cytotoxic effects against various cancer cell lines, including liver cancer cells.[22][23] Some furan derivatives have been shown to induce apoptosis and cause DNA damage in cancer cells.[5][22][24] The combination of the furan and cyclohexenone moieties in the target compound could lead to synergistic cytotoxic effects, making it a worthy candidate for anticancer drug discovery programs.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct experimental data is currently lacking, this in-depth technical guide provides a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The predictive spectroscopic data offers a valuable tool for the characterization of the synthesized compound.

The potential therapeutic applications, extrapolated from the known bioactivities of its constituent pharmacophores, are compelling. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic confirmation. Subsequently, a systematic evaluation of its biological activities, particularly in the areas of epilepsy, inflammation, and cancer, is highly warranted. Such studies will undoubtedly shed light on the true potential of this promising chemical entity and could pave the way for the development of novel therapeutic agents.

References

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A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a multifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a vinylogous amide (enaminone), a chiral center, and a substituted furan ring, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret its spectral features. This approach mirrors the deductive reasoning employed by researchers when characterizing novel compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the enaminone system (N-C=C-C=O), the 5-methyl-2-furyl moiety, and the aliphatic cyclohexenone ring.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide a wealth of information regarding the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in the table below, based on the analysis of similar enaminone and furan structures.[2][3]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
NH₂5.0 - 7.0broad singlet-Protons on nitrogen, chemical shift is concentration and solvent dependent.
H25.1 - 5.5singlet-Vinylic proton of the enaminone system, deshielded by the adjacent carbonyl and amino groups.
H3'6.0 - 6.2doubletJ ≈ 3.0Furan ring proton, coupled to H4'.
H4'6.3 - 6.5doubletJ ≈ 3.0Furan ring proton, coupled to H3'.
C5-H2.8 - 3.2multiplet-Methine proton, coupled to adjacent CH₂ groups.
C4-H₂, C6-H₂2.2 - 2.8multiplets-Diastereotopic methylene protons of the cyclohexenone ring.
CH₃2.2 - 2.4singlet-Methyl group on the furan ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and functionalization.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C1 (C=O)195 - 200Carbonyl carbon of the cyclohexenone ring.
C3160 - 165Enaminone carbon bonded to nitrogen, highly deshielded.
C2' (Furan)150 - 155Substituted furan carbon adjacent to the oxygen atom.
C5' (Furan)148 - 153Methyl-substituted furan carbon adjacent to the oxygen atom.
C295 - 100Vinylic carbon of the enaminone system.
C3' (Furan)110 - 115Unsubstituted furan carbon.
C4' (Furan)105 - 110Unsubstituted furan carbon.
C535 - 40Methine carbon of the cyclohexenone ring.
C4, C630 - 45Methylene carbons of the cyclohexenone ring.
CH₃13 - 16Methyl carbon on the furan ring.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3400 - 3200Medium, broadSymmetric and asymmetric stretching of the primary amine.
C-H (sp²)3100 - 3000MediumStretching of vinylic and furan C-H bonds.
C-H (sp³)3000 - 2850MediumStretching of aliphatic C-H bonds.
C=O1650 - 1630StrongStretching of the conjugated ketone.
C=C1600 - 1550StrongStretching of the enaminone and furan C=C bonds.
N-H bend1640 - 1580MediumScissoring vibration of the primary amine.
C-O-C1250 - 1000StrongAsymmetric and symmetric stretching of the furan ether linkage.

The extended conjugation in the enaminone system (N-C=C-C=O) is expected to lower the stretching frequency of the carbonyl group compared to a simple cyclohexenone (typically ~1680 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For this compound (C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol .

  • Molecular Ion (M⁺): An intense peak is expected at m/z = 191.

  • Key Fragmentation Pathways:

    • Loss of the methyl group from the furan ring, leading to a fragment at m/z = 176.

    • Cleavage of the bond between the cyclohexenone ring and the furan moiety.

    • Retro-Diels-Alder fragmentation of the cyclohexenone ring.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • EI-MS: This technique will provide information on the molecular ion and fragmentation patterns.

    • ESI-MS: This is a softer ionization technique that will primarily show the protonated molecule [M+H]⁺.

    • Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively characterize this compound and its analogs, thereby accelerating research and development in areas where such scaffolds are of interest. The provided protocols offer a starting point for the experimental acquisition of this crucial data.

References

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Sources

In Silico Prediction of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel compound, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. In the absence of empirical data for this specific molecule, this document outlines a robust, multi-step computational workflow designed to generate high-confidence hypotheses regarding its pharmacokinetic properties, potential therapeutic targets, and likely biological activities. By leveraging established computational chemistry and bioinformatics methodologies, researchers can strategically guide future experimental validation, thereby accelerating the drug discovery and development process. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design principles.

Introduction: The Rationale for In Silico Bioactivity Prediction

The early stages of drug discovery are characterized by the synthesis and screening of vast numbers of chemical entities, a process that is both time-consuming and resource-intensive. In silico methodologies offer a powerful alternative, enabling the rapid and cost-effective evaluation of a compound's potential before its physical synthesis.[1] By modeling the interactions between a molecule and biological systems, we can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, identify potential protein targets, and hypothesize its mechanism of action.

The subject of this guide, this compound, is an enaminone derivative. The enaminone scaffold is a versatile pharmacophore known to be a key constituent in a variety of biologically active compounds.[2][3] Derivatives of this class have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[2][3][4][5][6][7] This precedent provides a strong rationale for the computational investigation of this novel analogue.

This guide will detail a systematic in silico workflow, commencing with an analysis of the compound's physicochemical properties and culminating in the prediction of its engagement with specific biological pathways. Each step is designed to be self-validating, providing a clear and logical progression from initial characterization to actionable biological hypotheses.

The Predictive Workflow: A Multi-Pillar Approach

Our predictive workflow is structured around four key pillars of in silico analysis, each providing a different layer of insight into the potential bioactivity of this compound.

G cluster_0 In Silico Bioactivity Prediction Workflow Pillar1 Pillar 1: Physicochemical & ADMET Profiling Pillar2 Pillar 2: Quantitative Structure-Activity Relationship (QSAR) Modeling Pillar1->Pillar2 Drug-likeness Assessment Pillar3 Pillar 3: Target Identification & Molecular Docking Pillar2->Pillar3 Hypothesis Generation Pillar4 Pillar 4: Pharmacophore Modeling & Virtual Screening Pillar3->Pillar4 Target Validation

Caption: A high-level overview of the four-pillar in silico predictive workflow.

Pillar 1: Physicochemical Characterization and ADMET Profiling

The foundational step in evaluating any potential drug candidate is to assess its fundamental physicochemical properties and predict its ADMET profile. These characteristics are critical determinants of a compound's bioavailability and potential for toxicity.

Experimental Protocol: ADMET Prediction

  • Compound Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (CC1C(CC(=O)C=C1N)C2=CC=C(O2)C) is submitted to a freely available ADMET prediction web server such as ADMET-AI or SwissADME.[8][9]

  • Property Calculation: The server will calculate a range of physicochemical descriptors and predict various ADMET properties.

  • Data Analysis: The output is analyzed to assess the compound's drug-likeness based on established rules (e.g., Lipinski's Rule of Five) and to identify any potential liabilities in its ADMET profile.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight~207.25 g/mol Within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient)~1.5 - 2.5Indicates good membrane permeability.
Hydrogen Bond Donors1Favorable for oral bioavailability.
Hydrogen Bond Acceptors3Favorable for oral bioavailability.
ADMET Predictions
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeabilityLow to ModerateMay have limited central nervous system effects.
CYP450 Isoenzyme Inhibition (e.g., 3A4, 2D6)To be determinedPrediction of potential drug-drug interactions.[8]
hERG InhibitionTo be determinedAssessment of potential cardiotoxicity.
Ames MutagenicityTo be determinedPrediction of potential carcinogenicity.

Note: The values in this table are hypothetical and would be generated by the execution of the described protocol.

Pillar 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the structural features of a series of compounds and their biological activity.[10][11][12] By building QSAR models based on known bioactive enaminone derivatives, we can predict the potential activity of our target compound.

Experimental Protocol: QSAR Model Development and Prediction

  • Dataset Curation: A dataset of enaminone derivatives with known antimicrobial, antifungal, or antitumor activity is compiled from a public database such as ChEMBL.[13]

  • Descriptor Calculation: A range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

  • Model Building: A machine learning algorithm (e.g., random forest, support vector machine) is used to build a predictive model that correlates the molecular descriptors with the observed biological activity.[12]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using techniques such as cross-validation and evaluation of an external test set.[10]

  • Prediction for Target Compound: The validated QSAR model is used to predict the bioactivity of this compound.

G cluster_1 QSAR Modeling Workflow Data Dataset of Known Bioactive Enaminones Descriptors Calculate Molecular Descriptors Data->Descriptors Model Build & Validate Predictive Model Descriptors->Model Predict Predict Activity of Target Compound Model->Predict G cluster_2 Pharmacophore Modeling Workflow Actives Set of Active Ligands Features Identify Common Pharmacophoric Features Actives->Features Model Generate & Validate Pharmacophore Model Features->Model Screen Virtual Screening of Compound Libraries Model->Screen

Caption: A schematic representation of the ligand-based pharmacophore modeling and virtual screening process.

Synthesis of Findings and Future Directions

The in silico workflow detailed in this guide provides a robust framework for generating a comprehensive bioactivity profile for the novel compound this compound. The integration of ADMET profiling, QSAR modeling, molecular docking, and pharmacophore analysis allows for the formulation of well-supported hypotheses regarding its drug-likeness, potential therapeutic targets, and mechanism of action.

The predictions generated through this computational pipeline serve as a critical foundation for guiding subsequent experimental validation. High-priority experiments would include:

  • In vitro ADMET assays: To confirm the predicted absorption and metabolic stability.

  • Biochemical assays: To determine the inhibitory activity against the top-ranked protein targets identified through molecular docking.

  • Cell-based assays: To evaluate the antimicrobial, antifungal, or cytotoxic effects of the compound in relevant cell lines.

By strategically employing this in silico approach, researchers can de-risk the early stages of drug development, prioritize the most promising lead candidates, and ultimately accelerate the journey from chemical concept to clinical reality.

References

  • Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]

  • ADMET Prediction Software | Sygnature Discovery. [Link]

  • Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. [Link]

  • Synthesis and Antifungal Activity of Enaminone Derivatives against Sclerotium rolfsii and Fusarium oxysporum. [Link]

  • Enaminone-Derived Pyrazoles with Antimicrobial Activity. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • UniProt. [Link]

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  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • RCSB PDB: Homepage. [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

  • Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. [Link]

  • QSAR Model To Predict Biological Activity Using ML. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Directory of in silico Drug Design tools. [Link]

  • Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. [Link]

  • Fundamentals of QSAR Modeling: Basic Concepts and Applications. [Link]

  • ChEMBL. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 2 | Beginners to Advanced. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

  • The most Recent Compilation of Reactions of Enaminone Derivatives... [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. [Link]

  • fiu-docking-tutorial.pdf. [Link]

  • Guide to Top Proteomics Databases and How to Access Them. [Link]

  • Learn to Perform QSAR Modeling on Compound Dataset.. [Link]

  • T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. [Link]

  • Open Targets Platform. [Link]

  • Quinolinyl β-enaminone derivatives exhibit leishmanicidal activity against Leishmania donovani by impairing the mitochondrial electron transport chain complex and inducing ROS-mediated programmed cell death. [Link]

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The Enigmatic Enaminone: A Literature Review of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one and its Potential as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with therapeutic potential is paramount. This in-depth technical guide delves into the synthesis, potential biological activities, and structure-activity relationships of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one, a captivating enaminone that stands at the intersection of several promising classes of bioactive compounds. While direct literature on this specific molecule is nascent, this review synthesizes data from closely related analogs to forecast its therapeutic promise for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Enaminone Core

The enaminone moiety, characterized by a conjugated system of an amine, a double bond, and a ketone, is a privileged scaffold in drug discovery. Its unique electronic and structural features allow for a diverse range of biological activities. The incorporation of a furan ring, a common pharmacophore known for its varied bioactivities, and a cyclohexenone framework, a core element in many natural and synthetic bioactive compounds, into a single molecule—this compound—presents a compelling case for its investigation as a potential therapeutic agent. Furan and its derivatives have demonstrated a wide array of biological effects, although their potential for cytotoxicity and genotoxicity necessitates careful evaluation.[1][2][3]

Charting the Synthetic Path: A Proposed Route to the Target Molecule

While a definitive, published synthesis for this compound remains elusive, a plausible synthetic pathway can be constructed by amalgamating established methodologies for analogous structures. The synthesis of related 3-amino-cyclohexenone derivatives and 5-substituted cyclohexane-1,3-diones provides a clear roadmap.

A logical approach would commence with the synthesis of the precursor, 5-(5-methyl-2-furyl)cyclohexane-1,3-dione. This can be achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[4] The synthesis of 5,5-dimethylcyclohexane-1,3-dione, for instance, utilizes a base-catalyzed conjugate addition of diethyl malonate to mesityl oxide, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[4] A similar strategy could be employed using an appropriate α,β-unsaturated ketone derived from 5-methylfurfural.

Once the 5-(5-methyl-2-furyl)cyclohexane-1,3-dione is obtained, the final step involves the introduction of the amino group at the 3-position to form the target enaminone. This is typically a straightforward condensation reaction with ammonia or an appropriate amine. The synthesis of 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from its corresponding dione serves as a direct precedent for this transformation.[5]

Synthesis_Pathway A 5-Methylfurfural B α,β-Unsaturated Ketone A->B D Michael Addition & Cyclization B->D C Diethyl Malonate C->D E 5-(5-methyl-2-furyl)cyclohexane-1,3-dione D->E G This compound E->G F Ammonia/Amine F->G

Caption: Proposed synthetic pathway for this compound.

A Spectrum of Potential Bioactivities: Insights from Analogs

The therapeutic potential of this compound can be inferred from the documented biological activities of its structural relatives. The enaminone scaffold is a recurring motif in compounds with anticonvulsant, antimicrobial, and anticancer properties.

Anticonvulsant Activity: A Promising Avenue

A significant body of research points to the potent anticonvulsant activity of enaminones.[6][7] Studies on a series of novel enaminones derived from cyclic β-dicarbonyl precursors revealed several compounds with strong anticonvulsant effects in various animal models, coupled with a notable lack of neurotoxicity.[6] One particularly active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, demonstrated a high protective index in the maximal electroshock (MES) seizure test.[6] Furthermore, investigations into 5-methyl-cyclohex-2-enone derivatives, which closely resemble the core of our target molecule, have also shown anticonvulsant potential.[7] The presence of the 5-methyl group appears to be favorable for activity.[8] Given these precedents, it is highly probable that this compound and its derivatives will exhibit anticonvulsant properties. The mechanism of action for some anticonvulsant quinazolin-4-ones is suggested to be through positive allosteric modulation of the GABAA receptor.[9]

Antimicrobial Properties: A Broad-Spectrum Potential

Cyclohexenone derivatives have been identified as promising leads for the development of new antimicrobial agents.[10] Several reports have highlighted the antibacterial and antifungal activities of various cyclohexenone and cyclohexanone derivatives.[11][12] For instance, certain cyclohexenone derivatives have shown potent responses against various bacteria and fungi, with some fluorinated compounds demonstrating significant inhibitory action.[11] The furan moiety itself is present in a number of antibacterial and antifungal drugs.[13] The combination of the cyclohexenone core and the furan ring in the target molecule suggests a strong potential for antimicrobial activity.

Anticancer Cytotoxicity: A Double-Edged Sword

The furan scaffold is present in several compounds with potent cytotoxic activities against various cancer cell lines.[13][14] Some furan-based derivatives have been shown to induce apoptosis and disrupt the cell cycle in cancer cells.[14] However, the inherent cytotoxicity and genotoxicity of furan and its metabolites are well-documented and represent a significant hurdle in their development as therapeutic agents.[1][2][3] The cytotoxicity of 3,4-dihalogenated 2(5H)-furanones has been evaluated, with some derivatives displaying IC50 values in the low micromolar and even nanomolar range.[15] Therefore, while this compound may exhibit anticancer properties, a thorough toxicological evaluation will be critical.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, several structural features are likely to be critical for the biological activity of this compound.

  • The Enaminone System: The conjugated enaminone system is fundamental to the bioactivity of this class of compounds. Modifications to the amino group, such as substitution with aryl or alkyl groups, have been shown to significantly impact anticonvulsant activity.[6]

  • The 5-Position Substituent: The nature of the substituent at the 5-position of the cyclohexenone ring is crucial. The presence of a methyl group has been associated with optimal anticonvulsant activity in some series.[8] The replacement of this methyl group with the 5-methyl-2-furyl moiety in our target molecule is a key structural variation that warrants investigation.

  • The Furan Ring: The furan ring is a known pharmacophore, but its substitution pattern can influence both efficacy and toxicity. The methyl group at the 5-position of the furan ring in the target molecule may modulate its electronic properties and metabolic stability.

SAR_Diagram Molecule This compound Enaminone Enaminone System (Key for Bioactivity) Molecule->Enaminone Cyclohexenone Cyclohexenone Core Molecule->Cyclohexenone Furan 5-Methyl-2-furyl Group (Modulates Activity & Toxicity) Molecule->Furan Amino 3-Amino Group (Site for Modification) Molecule->Amino

Caption: Key structural features influencing the bioactivity of the target molecule.

Key Experimental Protocols

To validate the predicted properties of this compound, the following experimental protocols, adapted from the literature on its analogs, are recommended:

Synthesis of 5-(5-methyl-2-furyl)cyclohexane-1,3-dione
  • Step 1: Synthesis of the α,β-Unsaturated Ketone: React 5-methylfurfural with a suitable ketone (e.g., acetone) under basic conditions (e.g., NaOH in ethanol/water) to perform a Claisen-Schmidt condensation, yielding the corresponding chalcone-like α,β-unsaturated ketone.

  • Step 2: Michael Addition and Cyclization: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by the dropwise addition of the α,β-unsaturated ketone synthesized in Step 1. Reflux the mixture to facilitate the Michael addition and subsequent intramolecular Dieckmann condensation.

  • Step 3: Hydrolysis and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce hydrolysis of the ester and decarboxylation to yield the target dione. Purify the product by recrystallization.

Synthesis of this compound
  • Dissolve 5-(5-methyl-2-furyl)cyclohexane-1,3-dione in a suitable solvent such as toluene or ethanol.

  • Add a source of ammonia (e.g., ammonium acetate) or a primary/secondary amine.

  • Heat the mixture to reflux, with azeotropic removal of water if using toluene, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and isolate the product by filtration or evaporation of the solvent followed by purification (e.g., column chromatography or recrystallization).

In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
  • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to a group of mice or rats at various doses.

  • After a predetermined time interval (e.g., 30 minutes, 1 hour), subject the animals to a maximal electroshock stimulus via corneal or auricular electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.

  • A neurotoxicity assessment (e.g., rotarod test) should be performed in parallel to determine the TD50 and calculate the protective index (TD50/ED50).

Quantitative Data from Analogs

To provide a quantitative context for the potential efficacy of the target molecule, the following table summarizes the anticonvulsant activity of a closely related analog.

CompoundAnimal ModelRoute of Admin.ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateRat (MES)p.o.5.8>380>65.5[6]
Ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateRat (MES)p.o.VariesVariesVaries[7]

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The proposed synthetic route is feasible and based on well-established chemical transformations. The strong precedent for anticonvulsant and antimicrobial activities within the enaminone and cyclohexenone classes of compounds makes these therapeutic areas particularly promising for investigation.

Future research should focus on the successful synthesis and characterization of this compound. Following this, a systematic biological evaluation, beginning with in vitro antimicrobial and in vivo anticonvulsant screening, is warranted. A careful assessment of its cytotoxicity and metabolic stability will also be crucial in determining its viability as a drug candidate. The exploration of a library of analogs, with modifications at the 3-amino position and on the furan ring, will be essential for elucidating detailed structure-activity relationships and optimizing the therapeutic potential of this enigmatic enaminone.

References

  • [Reference to a paper on antimicrobial cyclohexenone derivatives, e.g.
  • [Reference to a paper on furan cytotoxicity, e.g.
  • [Reference to a paper on enaminone synthesis or activity, e.g.
  • Scott, K. R., et al. (1987). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 30(10), 1733-1739.
  • [Reference to the synthesis of 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, e.g.
  • [Reference to a paper on furan-containing bioactive compounds, e.g.
  • [Reference to a paper on the biological activity of cyclohexenones, e.g.
  • Edafiogho, I. O., et al. (1992). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Journal of Medicinal Chemistry, 35(15), 2798-2805.
  • [Reference to a paper on Michael addition for cyclohexane-1,3-dione synthesis, e.g.
  • [Reference to the synthesis of 5,5-dimethylcyclohexane-1,3-dione, e.g.
  • [Reference to a paper on antimicrobial cyclohexanone derivatives, e.g.
  • [Reference to a review on furan toxicity, e.g.
  • [Reference to a paper on antimicrobial cyclohexenones, e.g.
  • [Reference to a paper on the biological activity of enaminones, e.g.
  • [Reference to a paper on furan cytotoxicity in Leydig cells, e.g.
  • [Reference to a paper on the biological activity of furan derivatives, e.g.
  • [Reference to a paper on the synthesis of cyclohexenone derivatives, e.g.
  • [Reference to a paper on the synthesis of 2-methyl-1,3-cyclohexanedione, e.g.
  • [Reference to a paper on the anticonvulsant activity of enaminone isoxazole derivatives, e.g.
  • [Reference to a paper on the anticonvulsant activity of fluorinated enaminones, e.g.
  • [Reference to a paper on the genotoxicity of furan, e.g.
  • [Reference to a paper on the biological evaluation of furan derivatives, e.g.
  • [Reference to a paper on the biological significance of furan, e.g.
  • [Reference to a patent on the preparation of related ketones, e.g.
  • [Reference to a paper on the anticonvulsant activity of quinazolin-4(3H)-ones, e.g.
  • [Reference to a patent on the synthesis of related ketones, e.g.
  • [Reference to a paper on the cytotoxic activity of furan-based derivatives, e.g.
  • [Reference to a paper on the cytotoxicity of dihalogenated furanones, e.g.

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Methodological & Application

Application Notes and Protocols for Antibacterial Assays Using 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress.[1][2] The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for new chemical entities with potent antibacterial activity.[3] Enaminones, a class of organic compounds possessing an amino group conjugated to a carbonyl group through a double bond, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and antitumor effects.[4][5]

This application note focuses on 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one , a novel compound featuring both an enaminone moiety and a furan ring. The furan nucleus is a common feature in various synthetic and natural bioactive molecules, including some nitrofuran derivatives known for their broad-spectrum antimicrobial properties.[6] The unique structural combination within this molecule warrants a thorough investigation of its potential as a new antibacterial agent.

These detailed protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antibacterial efficacy of this compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9]

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₁H₁₃NO₂

    • Key Features: A cyclohexenone backbone functionalized with an enamine group and a 5-methyl-2-furyl substituent. This hybrid structure suggests the potential for a multi-target mechanism of action.

  • Hypothesized Mechanism of Action:

    • While the precise mechanism is yet to be elucidated, the enaminone scaffold could potentially interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid synthesis.[10] The furan ring, particularly if metabolized into a nitro derivative within the bacterial cell, could generate reactive intermediates that damage cellular macromolecules.[6] The lipophilic nature of the 5-methyl-2-furyl group may also facilitate membrane translocation.

PART 1: Experimental Protocols

Preparation of Test Compound and Control Stock Solutions

The accuracy of susceptibility testing is critically dependent on the precise preparation of the antimicrobial agent.

Protocol:

  • Compound Solubility Testing: Before preparing the stock solution, determine the optimal solvent for this compound. Test solubility in sterile deionized water, dimethyl sulfoxide (DMSO), and ethanol.

    • Causality: The choice of solvent is crucial. It must completely dissolve the compound without exhibiting intrinsic antibacterial activity at the final concentration used in the assay. DMSO is a common choice but its final concentration should typically not exceed 1% (v/v) to avoid affecting bacterial growth.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Dissolve the compound in the chosen solvent (e.g., DMSO) to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath may be applied if necessary, provided the compound is heat-stable.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Trustworthiness: Filter sterilization is essential to prevent contamination of the assay. Using an analytical balance ensures the accuracy of the initial concentration, which is fundamental for all subsequent dilutions.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation and repeated freeze-thaw cycles.

  • Control Antibiotic Stock: Prepare a stock solution of a broad-spectrum antibiotic (e.g., Ciprofloxacin or Gentamicin) following the same procedure to serve as a positive control.[11]

Bacterial Strain Selection and Inoculum Preparation

The selection of appropriate bacterial strains is vital for assessing the spectrum of activity.

Recommended Strains:

A panel of clinically relevant and quality control (QC) strains should be used.

Gram-Positive Bacteria Gram-Negative Bacteria Rationale
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Standard QC strains for susceptibility testing.[8]
Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)Pseudomonas aeruginosa (ATCC 27853)Represents a significant drug-resistant pathogen.[12]
Bacillus subtilis (ATCC 6633)Klebsiella pneumoniaeCommon foodborne and opportunistic pathogens.[13][14]

Inoculum Preparation Protocol (McFarland Standard):

This protocol ensures a standardized bacterial density for reproducible results.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.

  • Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB) or 0.9% saline solution.[8]

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile broth/saline to decrease it.

    • A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9]

    • Expertise: Visual comparison against the standard is acceptable, but for higher precision, a spectrophotometer can be used to measure the optical density (OD) at 625 nm (should be between 0.08 and 0.13).

  • This standardized suspension must be used within 15 minutes of preparation to maintain the correct bacterial density.[9]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Prepare Compound & Control Stock Solutions Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Diffusion Test Compound Broth_Microdilution Broth Microdilution (Quantitative MIC) Compound_Prep->Broth_Microdilution Test Compound Bacterial_Prep Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Prep->Disk_Diffusion Standardized Culture Bacterial_Prep->Broth_Microdilution Standardized Culture Measure_Zones Measure Inhibition Zones (mm) Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC (µg/mL) Broth_Microdilution->Determine_MIC Final_Report Final Report & Interpretation Measure_Zones->Final_Report Compile Data Determine_MBC Determine MBC (µg/mL) Determine_MIC->Determine_MBC Subculture from clear wells Determine_MIC->Final_Report Compile Data Determine_MBC->Final_Report Compile Data

Caption: Workflow for antibacterial susceptibility testing.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a preliminary, qualitative assessment of the compound's antibacterial activity.[15][16][17]

Protocol:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. The agar should have a depth of 4 mm.[8]

    • Causality: MHA is the standard medium because it has good batch-to-batch reproducibility and low concentrations of inhibitors for common antibiotics like sulfonamides and trimethoprim.[8]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland). Press the swab firmly against the inside wall of the tube to remove excess liquid.[9]

  • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[9]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Prepare sterile blank paper disks (6 mm diameter).

    • Aseptically apply a defined volume (e.g., 10 µL) of the test compound stock solution or its dilutions onto the disks. This will result in a specific amount of compound per disk (e.g., 100 µ g/disk from a 10 mg/mL stock).

    • Place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

    • Place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) to the nearest millimeter (mm) using a ruler or calipers.[8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[18][19][20] This is the gold standard for quantitative susceptibility testing.

Protocol:

  • Plate Setup: Use sterile 96-well microtiter plates.

  • Serial Dilution:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL, prepared from the stock solution in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Well 11 serves as the growth control (broth + inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of this final inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[8][21]

MIC Determination Diagram

MIC_Determination cluster_concentrations cluster_growth plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control conc 128 64 32 ... 0.25 0 0 growth - - + + + + - result MIC = 64 µg/mL (Lowest concentration with no visible growth) growth:g2->result Inhibition growth:g3->result Growth

Caption: Example of MIC determination using a 96-well plate.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum count. Practically, this is often identified as the lowest concentration with no colony growth on the subculture plate.[18]

PART 2: Data Analysis and Interpretation

Interpreting Disk Diffusion Results

The results are interpreted by comparing the measured zone of inhibition with established breakpoint criteria from CLSI or EUCAST. For a novel compound, breakpoints will not exist. Therefore, results should be compared against the positive and negative controls.

Zone Diameter (mm) Interpretation for Novel Compound
≤ 6 mm (disk diameter)No activity
7 - 10 mmLow activity
11 - 15 mmModerate activity
≥ 16 mmHigh activity

Note: This is a general guideline. The activity should be benchmarked against the zone size produced by the positive control antibiotic.

Interpreting MIC and MBC Values
  • MIC: The MIC value is a direct measure of the compound's potency. A lower MIC indicates higher potency.[20]

  • MBC: The MBC value provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Example Data Summary Table:

Bacterial Strain Disk Diffusion Zone (mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923188162Bactericidal
E. coli ATCC 2592212322568Bacteriostatic
MRSA ATCC 433001616322Bactericidal
P. aeruginosa ATCC 278537128>256>2Low activity
Ciprofloxacin (Control)32 (S. aureus)0.512Bactericidal

PART 3: Self-Validating Systems and Troubleshooting

Quality Control (QC)

To ensure the trustworthiness of results, a robust QC system is mandatory.

  • Strain Purity: Always use pure cultures. Perform a Gram stain and streak for isolation if contamination is suspected.[7]

  • Control Strains: Test QC strains (e.g., ATCC 25923, 25922, 27853) with the positive control antibiotic in every batch of tests. The resulting zone diameters and MIC values must fall within the acceptable ranges published by CLSI/EUCAST.[8][9]

  • Controls:

    • Positive Control: An antibiotic with known activity against the test strains. Confirms that the assay conditions are suitable for detecting antimicrobial activity.[11]

    • Negative Control: The solvent used to dissolve the test compound. Ensures the solvent has no inhibitory effect on bacterial growth.[11]

    • Growth Control: Inoculated broth without any compound. Confirms the viability and proper growth of the bacteria.[8]

    • Sterility Control: Uninoculated broth. Confirms the sterility of the media and aseptic technique.[8]

Troubleshooting Common Issues
Problem Possible Cause(s) Solution(s)
No inhibition zone for positive controlInactive antibiotic; incorrect bacterial strain; inoculum too dense.Use a fresh, validated antibiotic disk/solution; confirm strain identity; re-standardize inoculum to 0.5 McFarland.
Growth in sterility control wellContamination of media or reagents; poor aseptic technique.Use fresh, sterile media; review and refine aseptic technique during plate preparation.
No growth in growth control wellInoculum not viable; incorrect media or incubation conditions.Use a fresh bacterial culture for inoculum preparation; verify correct media and incubator settings.
Inconsistent MIC resultsInaccurate pipetting; improper mixing during serial dilution; compound precipitation.Calibrate pipettes; ensure thorough mixing at each dilution step; check compound solubility in the test medium.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Al-Zaydi, K. M., Al-Ghorbani, M. A., & Al-Faifi, S. A. (2018). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 23(10), 2636. [Link]

  • Tsypysheva, I. P., Koval'skaya, A. V., Lobov, A. N., Nikolaeva, E. A., & Yunusov, M. S. (2013). Synthesis of 3- and 5-amino derivatives of methylcytisine. Chemistry of Natural Compounds, 49(5), 902-907. [Link]

  • Google Patents. (2020). Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone. (CN110143889B).
  • Wang, S., Yao, J., Zhou, B., Yang, Y., & Wang, H. (2023). One Earth-One Health (OE-OH): Antibacterial Effects of Plant Flavonoids in Combination with Clinical Antibiotics with Various Mechanisms. Antibiotics, 12(3), 570. [Link]

  • Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • Driche, E., et al. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(6), 254. [Link]

  • Bergy, M. E., Herr, R. R., & Marion, T. L. (1966). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Journal of Pharmaceutical Sciences, 55(1), 111-114. [Link]

  • Fadeyi, O. O., et al. (2017). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Journal of Fluorine Chemistry, 200, 138-143. [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Wadhwani, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Shields, R. K., & Nguyen, M. H. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

  • Tamo, C. V. F., et al. (2024). Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. PLoS ONE, 19(4), e0301737. [Link]

  • Ali, B. F., et al. (2018). Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. Journal of Association of Arab Universities for Basic and Applied Sciences, 25(1), 17-23. [Link]

  • Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. (n.d.). Bacterial strains tested with antibacterial molecules. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • L-K-B-A, et al. (2019). Antimicrobial activity of amphiphilic neamine derivatives: Understanding the mechanism of action on Gram-positive bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(10), 183002. [Link]

  • Khan, Z., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. International Journal of Molecular Sciences, 24(5), 4245. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Al-Salahi, R., et al. (2017). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences, 24(7), 1596-1603. [Link]

  • Patel, R. B., et al. (2014). Synthesis and in vitro Antibacterial Activities of 5-(2,3,4,5-Tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. [Link]

  • Bio-Rad Laboratories. (2019). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). [Link]

  • Kixmiller, D. P., et al. (2020). A Twist to the Kirby-Bauer Disk Diffusion Susceptibility Test: an Accessible Laboratory Experiment Comparing Haloferax volcanii and Escherichia coli Antibiotic Susceptibility to Highlight the Unique Cell Biology of Archaea. Journal of Microbiology & Biology Education, 21(1), 21.1.20. [Link]

  • Creative Diagnostics. (n.d.). Drug-Resistant Strain Isolation & Identification. [Link]

  • Plaçais, C., et al. (n.d.). SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZATION. [Link]

  • Li, Y., et al. (2015). 5-O-Mycaminosyltylonolide antibacterial derivatives: design, synthesis and bioactivity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3257. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of the synthesis involves a base-catalyzed Michael addition reaction followed by an intramolecular cyclization and dehydration. This route is favored for its efficiency in constructing the cyclohexenone ring system. However, the presence of multiple reactive functional groups can lead to several side reactions. This guide will provide a framework for identifying and mitigating these challenges.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar cyclohexenone derivatives.[1][2] Researchers should consider this a starting point and may need to optimize conditions for their specific laboratory setup and reagent purity.

Step 1: Formation of the Enamine Intermediate

  • To a solution of a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) in an anhydrous solvent (e.g., toluene or methanol), add a secondary amine (e.g., pyrrolidine or morpholine) in a 1:1.1 molar ratio.

  • Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture with a Dean-Stark apparatus to remove water until the theoretical amount is collected.

  • Remove the solvent under reduced pressure to obtain the crude enamine, which is typically used in the next step without further purification.

Step 2: Michael Addition and Cyclization

  • Dissolve the crude enamine in an aprotic solvent (e.g., anhydrous acetonitrile or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the α,β-unsaturated ketone, (E)-4-(5-methyl-2-furyl)but-3-en-2-one, dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add a solution of ammonium acetate in acetic acid to catalyze the cyclization and dehydration.

  • Heat the mixture to reflux for 4-6 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a biphasic mixture of ethyl acetate and water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended synthetic route and the points where common side reactions can occur.

Synthesis_Pathway Reactants β-Dicarbonyl + Secondary Amine + (E)-4-(5-methyl-2-furyl)but-3-en-2-one Enamine Enamine Intermediate Reactants->Enamine Enamine Formation Self_Condensation Self-Condensation of β-Dicarbonyl Reactants->Self_Condensation Aldol Condensation Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Dialkylation Dialkylation Product Enamine->Dialkylation Excess Michael Acceptor Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Furan_Degradation Furan Ring Degradation Michael_Adduct->Furan_Degradation Strong Acid/Heat Incomplete_Cyclization Incomplete Cyclization Michael_Adduct->Incomplete_Cyclization Insufficient Catalyst/Heat Product 3-Amino-5-(5-methyl-2-furyl) cyclohex-2-en-1-one Cyclized_Intermediate->Product Dehydration

Caption: Main synthetic pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the secondary amine in this reaction?

A1: The secondary amine reacts with the β-dicarbonyl compound to form an enamine. Enamines are neutral nitrogen analogs of enolates and are excellent nucleophiles for Michael additions.[3][4] Their use often provides better control and selectivity compared to using strong bases to form enolates directly.

Q2: Why is it important to remove water during enamine formation?

A2: The formation of an enamine from a carbonyl compound and a secondary amine is a reversible equilibrium reaction that produces water as a byproduct.[4] Removing water, typically with a Dean-Stark apparatus, drives the equilibrium towards the enamine product, ensuring a high conversion of the starting material.

Q3: Can I use a primary amine instead of a secondary amine?

A3: It is not recommended. Primary amines will react with the carbonyl group to form an imine, which is generally less nucleophilic for the subsequent Michael addition compared to an enamine.

Q4: My furan-containing starting material appears to be degrading. What could be the cause?

A4: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening reactions, especially at elevated temperatures.[5] It is crucial to use mild acidic conditions, or even non-acidic catalysts where possible, and to maintain careful temperature control.

Q5: What is the purpose of ammonium acetate in the cyclization step?

A5: Ammonium acetate serves as a mild acid catalyst and a source of ammonia. The acidic conditions promote the intramolecular cyclization of the Michael adduct, and the subsequent elimination of water (dehydration) is also acid-catalyzed, leading to the formation of the stable conjugated enone system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete enamine formation due to residual water.1. Ensure the reaction solvent is anhydrous and that the Dean-Stark apparatus is functioning correctly. Consider using a fresh bottle of anhydrous solvent.
2. Deactivation of the enamine by impurities.2. Use freshly distilled starting materials. Ensure all glassware is clean and dry.
3. Low reactivity of the Michael acceptor.3. Increase the reaction time or temperature for the Michael addition step. Consider using a more polar aprotic solvent like DMF to enhance reactivity.
Multiple spots on TLC, difficult purification 1. Self-condensation of the β-dicarbonyl starting material.[6]1. Add the β-dicarbonyl slowly to the amine and catalyst mixture. Consider forming the enamine at a lower temperature before proceeding with the Michael addition.
2. Formation of a dialkylation product.2. Use a slight excess (1.1-1.2 equivalents) of the enamine relative to the Michael acceptor. Add the Michael acceptor slowly to the enamine solution.
3. Incomplete cyclization or dehydration.3. Ensure sufficient catalyst (ammonium acetate/acetic acid) is used. Increase the reflux time for the cyclization/dehydration step. Monitor by TLC until the intermediate is fully converted.
Product is a dark, tar-like substance 1. Polymerization of the furan-containing starting material or product.1. Use milder acidic conditions for the cyclization step. Consider alternative catalysts like silica-supported acids.[7][8] Lower the reaction temperature and use an inert atmosphere (e.g., nitrogen or argon).
2. Decomposition of the enamine at high temperatures.2. If possible, perform the Michael addition at room temperature or slightly elevated temperatures. Avoid prolonged heating.
Unexpected regioisomer formed 1. Use of an unsymmetrical ketone leading to the formation of multiple enamines.1. If using an unsymmetrical ketone, consider a directed enamine formation protocol or use a starting material that will lead to a single desired enamine.
Furan ring opening or side reactions 1. The furan ring can act as a diene in Diels-Alder reactions, especially with electron-deficient dienophiles.[5]1. While less likely with the given Michael acceptor, be mindful of this potential side reaction if other unsaturated species are present. Maintain the lowest effective reaction temperature.
2. Electrophilic attack on the furan ring under acidic conditions.2. Minimize the concentration of acid and the reaction time at elevated temperatures. Consider a stepwise approach where the Michael adduct is isolated before cyclization under optimized conditions.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • Request PDF. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • Process for producing 3-amino-2-cyclohexenone. (n.d.).
  • Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
  • synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). youtube.com
  • Synthetic method of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone. (n.d.).
  • 3-Amino-5-methyl-2-cyclohexen-1-one. (n.d.). pubchem.ncbi.nlm.nih.gov
  • SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZ
  • Enamines. (2025, April 16). masterorganicchemistry.com
  • Competition between furan DA and Michael addition in polarized... (n.d.).
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 7). frontiersin.org
  • Enamine, enamide synthesis. (n.d.). organic-chemistry.org
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. (2025, August 6).
  • Cyclohexanone synthesis. (n.d.). organic-chemistry.org
  • B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (2017, May 11). pubs.acs.org
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
  • Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... (n.d.).
  • Synthesis of furans via a tandem sequence of Michael addition. (n.d.).
  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 8).
  • (PDF) , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. (2025, August 9).
  • Intramolecular Cyclization Side Reactions. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). masterorganicchemistry.com
  • III. Intramolecular Addition (Cyclization) Reactions. (2022, September 13). chem.libretexts.org
  • (PDF) Synthesis and characterization of some chalcones and their cyclohexenone derivatives. (n.d.).
  • 1 Preparation and some properties. (n.d.). assets.cambridge.org
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. (n.d.). ncbi.nlm.nih.gov
  • Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (n.d.). mdpi.com

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Technical Support Center: Optimizing Derivatization of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile enaminone intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions.

Introduction to the Reactivity of this compound

This compound is a valuable building block in synthetic organic chemistry, particularly for the synthesis of novel heterocyclic compounds with potential biological activity. Its enaminone moiety possesses a rich and tunable reactivity, with nucleophilic character at both the nitrogen atom and the α-carbon (C2), and electrophilic character at the carbonyl carbon (C1) and the β-carbon (C3). Understanding this dual reactivity is key to controlling the outcome of derivatization reactions.

This guide will focus on the most common derivatization strategies: N-acylation, N-alkylation, and cyclocondensation reactions. We will explore the critical parameters that influence these transformations and provide solutions to frequently encountered experimental hurdles.

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in N-Acylation

Question: I am attempting to acylate the amino group of this compound with an acyl chloride, but I am observing very low conversion to the desired N-acyl product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in N-acylation of enaminones can stem from several factors, primarily related to the nucleophilicity of the enamine nitrogen and the reaction conditions.

Potential Causes and Solutions:

  • Insufficient Basicity: The enamine nitrogen is weakly basic. The hydrogen chloride (HCl) generated during the reaction with an acyl chloride can protonate the starting material, rendering it unreactive.

    • Solution: Add a non-nucleophilic base to scavenge the generated HCl. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Use at least a stoichiometric equivalent of the base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points. If solubility is an issue, consider more polar aprotic solvents like N,N-dimethylformamide (DMF), but be mindful that DMF can sometimes participate in side reactions at elevated temperatures.

  • Low Reaction Temperature: While some acylations proceed readily at room temperature, less reactive acylating agents or steric hindrance may require elevated temperatures.

    • Solution: If the reaction is slow at room temperature, try gently heating the reaction mixture to 40-50 °C. Monitor the reaction by thin-layer chromatography (TLC) to avoid decomposition.

  • Poor Quality Acylating Agent: The acyl chloride may have hydrolyzed over time.

    • Solution: Use a freshly opened bottle of the acyl chloride or distill it prior to use.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.05 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: O-Acylation as a Side Product

Question: During my N-acylation reaction, I am observing a significant amount of an O-acylated byproduct. How can I favor N-acylation over O-acylation?

Answer:

Enaminones exist in equilibrium with their enol-imine tautomer. While N-acylation is generally kinetically favored, O-acylation can occur, especially under certain conditions.

Controlling N- vs. O-Acylation:

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Hard_Electrophiles Hard Electrophiles (e.g., Acyl Chlorides in polar solvents) O_Acylation Favors O-Acylation (Hard-Hard Interaction) Hard_Electrophiles->O_Acylation Soft_Electrophiles Soft Electrophiles (e.g., Acyl Chlorides in non-polar solvents) N_Acylation Favors N-Acylation (Soft-Soft Interaction) Soft_Electrophiles->N_Acylation caption HSAB Principle in Enaminone Acylation

Caption: HSAB principle guiding acylation selectivity.

  • Hard and Soft Acid-Base (HSAB) Principle: The enaminone system has a "hard" oxygen center and a "softer" nitrogen center. Hard electrophiles tend to react with the hard oxygen, while soft electrophiles prefer the soft nitrogen.

    • Solvent Effects: Less polar solvents like DCM or toluene can "soften" the character of the acyl chloride, thus favoring N-acylation. Highly polar solvents can promote the formation of a more "hard" acylium ion, leading to more O-acylation.

    • Temperature: Lower reaction temperatures (0 °C to room temperature) generally favor the kinetically preferred N-acylation.

  • Nature of the Acylating Agent: Very reactive acylating agents are more prone to reacting at the more electronegative oxygen atom.

    • Solution: If using a highly reactive acyl chloride, consider switching to the corresponding anhydride, which is a softer electrophile.

Issue 3: Low Yield in N-Alkylation

Question: I am trying to perform an N-alkylation on this compound using an alkyl halide, but the reaction is not proceeding well. What could be the issue?

Answer:

N-alkylation of enaminones is often more challenging than N-acylation due to the lower nucleophilicity of the nitrogen and potential for C-alkylation or over-alkylation.

Potential Causes and Solutions:

  • Insufficiently Strong Base: A strong base is typically required to deprotonate the enaminone to form a more nucleophilic anion.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction should be conducted in an anhydrous aprotic solvent like THF or DMF.

  • Competing C-Alkylation: The intermediate anion is ambident, with negative charge density on both the nitrogen and the α-carbon.

    • Solution: The regioselectivity of alkylation can be influenced by the counter-ion and solvent. Aprotic polar solvents like DMF can solvate the cation, favoring N-alkylation.

  • Over-alkylation: The mono-alkylated product can sometimes be further alkylated, leading to a mixture of products.

    • Solution: Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC. Adding the alkylating agent slowly at a low temperature can also help to control the reaction.

Experimental Protocol: General Procedure for N-Alkylation

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the derivatized products?

A1: Column chromatography on silica gel is the most common and effective method for purifying the derivatives of this compound. A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective. For more polar products, a small percentage of methanol in DCM might be necessary. Recrystallization can also be an option for highly crystalline products.[1]

Q2: Can I use other derivatizing agents besides acyl chlorides and alkyl halides?

A2: Yes, the enaminone moiety is reactive towards a variety of electrophiles. For instance, isocyanates and isothiocyanates can be used to form urea and thiourea derivatives, respectively. These reactions often proceed smoothly without the need for a strong base. Additionally, cyclocondensation reactions with binucleophiles can be employed to construct more complex heterocyclic systems.

Q3: How can I confirm that my derivatization was successful?

A3: A combination of spectroscopic techniques is essential for product characterization.

  • ¹H NMR Spectroscopy: Look for the disappearance of the broad N-H proton signal of the starting material and the appearance of new signals corresponding to the added acyl or alkyl group.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbons in the cyclohexenone ring, particularly C2 and C3, can be observed.

  • Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency can be indicative of successful derivatization. The N-H stretch of the starting material (around 3200-3400 cm⁻¹) should disappear.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the derivatized product.

Q4: Are there any known side reactions to be aware of during derivatization?

A4: Besides O-acylation and C-alkylation, other side reactions can occur.

  • Michael Addition: The enaminone can act as a Michael donor in the presence of Michael acceptors.[2]

  • Dimerization/Polymerization: Under harsh basic or acidic conditions, or at high temperatures, enaminones can undergo self-condensation or polymerization. It is crucial to maintain controlled reaction conditions.

  • Furan Ring Instability: The furan ring can be sensitive to strong acids. Prolonged exposure to acidic conditions should be avoided during workup and purification.

Q5: What is the general stability of this compound and its derivatives?

A5: The parent enaminone is generally stable under neutral conditions but can be sensitive to strong acids and bases. The derivatized products, particularly the N-acylated compounds, are typically more stable. However, all compounds containing the furan moiety should be stored in a cool, dark place to prevent potential degradation.

Experimental Workflows

G cluster_0 N-Acylation Workflow cluster_1 N-Alkylation Workflow Start_Acyl This compound Reagents_Acyl Acyl Chloride Triethylamine DCM, 0°C to RT Start_Acyl->Reagents_Acyl Workup_Acyl Aqueous Workup (NaHCO₃) Reagents_Acyl->Workup_Acyl Purification_Acyl Column Chromatography Workup_Acyl->Purification_Acyl Product_Acyl N-Acylated Product Purification_Acyl->Product_Acyl Start_Alkyl This compound Reagents_Alkyl NaH, THF, 0°C Alkyl Halide Start_Alkyl->Reagents_Alkyl Workup_Alkyl Aqueous Workup (NH₄Cl) Reagents_Alkyl->Workup_Alkyl Purification_Alkyl Column Chromatography Workup_Alkyl->Purification_Alkyl Product_Alkyl N-Alkylated Product Purification_Alkyl->Product_Alkyl

Caption: General workflows for N-acylation and N-alkylation.

Quantitative Data Summary

Derivatization TypeReagentsBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
N-Acylation Acyl ChlorideEt₃N or DIPEADCM or THF0 to RT70-95Control of O-acylation side product.
N-Alkylation Alkyl HalideNaH or KOtBuTHF or DMF0 to 5040-75Potential for C-alkylation and over-alkylation.
Cyclocondensation BinucleophileAcid or Base catalystToluene or EthanolReflux50-85Regioselectivity of the cyclization.

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Leroux, F. R., et al. (2021). SYNTHESIS OF 3-AMINO-5-FLUOROALKYLFURANS BY INTRAMOLECULAR CYCLIZATION. Organic Syntheses, 98, 1-15. [Link]

  • Mitsui Petrochemical Industries Ltd. (1979). Process for producing 3-amino-2-cyclohexenone. EP0002942A1.
  • The Organic Chemistry Tutor. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. [Link]

  • American Chemical Society. (2024). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN110143889B - Synthetic method of 3- [ (dimethylamino) methyl ] -5-methyl-2-hexanone.
  • The Organic Chemistry Tutor. (2019, January 18). reaction of enamines and acid chlorides [Video]. YouTube. [Link]

  • Alibés, R., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5585. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

  • Trost, B. M., & Kunz, R. A. (1975). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and... Journal of the Chemical Society, Perkin Transactions 1, 441-445. [Link]

  • Wang, Y., et al. (2011). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. ChemInform, 42(32). [Link]

  • Reddy, C. R., et al. (2019). Reaction scope for the cyclocondensation reaction of β‐enamino diketones 1 with 2‐aminobenzimidazole. [Image]. ResearchGate. [Link]

  • Al-Majidi, S. M. R., & Al-Amiery, A. A. (2020). C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... [Image]. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Fadeyi, O. O., et al. (2013). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 54(38), 5225-5227. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. By understanding the inherent reactivity of its structural motifs—the enaminone system, the furan ring, and the cyclohexenone core—you can proactively design robust experiments, troubleshoot unexpected results, and ensure the integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in an acidic buffer. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the enaminone functionality and/or the furan ring. The enaminone linkage is susceptible to cleavage under acidic conditions, which would lead to the formation of a diketone and ammonia. Concurrently, the furan ring can undergo acid-catalyzed ring-opening, resulting in the formation of dicarbonyl compounds.[1][2] The rate of this degradation is dependent on the pH and temperature.

Troubleshooting Steps:

  • pH Control: If your experimental conditions permit, maintain the pH of your solution between 5 and 10 to enhance stability.

  • Temperature Management: Perform your experiments at the lowest practical temperature to minimize the rate of degradation.

  • Minimize Exposure Time: Reduce the duration your compound is exposed to acidic conditions.

Q2: I've noticed a decrease in the concentration of my compound over time, even when stored in a neutral aqueous solution. What could be the cause?

A2: Even in neutral solutions, gradual hydrolysis of the enaminone can occur, although at a slower rate than in acidic or basic conditions. Another possibility is oxidative degradation, particularly of the furan moiety, which can be initiated by dissolved oxygen.

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Choice: For non-aqueous applications, consider using polar aprotic solvents where the compound may exhibit greater stability.

Q3: My solid-state sample has changed color after exposure to light. Is this a concern?

A3: Yes, a change in color upon exposure to light is a strong indicator of photodegradation. Enaminones are known to be photosensitive and can undergo various photochemical reactions, such as [2+2] cycloadditions or photo-Fries-type rearrangements.[3][4] This can lead to the formation of new, often colored, impurities.

Troubleshooting Steps:

  • Light Protection: Always store both solid samples and solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.

  • Photostability Studies: If your application involves exposure to light, it is crucial to perform photostability studies to understand the degradation profile and identify any photoproducts.

Q4: After heating my sample, I observe multiple new peaks in my analytical run. What are the likely thermal degradation pathways?

A4: Thermal stress can induce several degradation pathways. The cyclohexenone ring may undergo retro-Diels-Alder reactions or other forms of ring cleavage.[5] The enaminone and furan moieties are also susceptible to thermal decomposition. The complexity of the degradation profile will increase with higher temperatures and longer exposure times.

Troubleshooting Steps:

  • Controlled Temperature: Avoid exposing the compound to excessive heat. If heating is necessary for an experimental procedure, it should be carefully controlled and monitored.

  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the compound and inform safe handling and storage temperatures.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

      • If no degradation is observed, repeat with 1 M HCl.

    • Basic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

      • If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • At various time points, withdraw an aliquot and dilute for HPLC analysis.

      • If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation (Solid State):

      • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

      • At the end of the study, dissolve the sample in methanol and analyze by HPLC.

    • Thermal Degradation (Solution):

      • Incubate the stock solution at 60°C for 48 hours.

      • Analyze by HPLC at various time points.

    • Photolytic Degradation:

      • Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

      • Analyze both the light-exposed and dark control samples by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • For the identification of degradation products, collect the fractions corresponding to the new peaks and analyze them by LC-MS and, if necessary, by NMR.[9][10][11]

Data Presentation:

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl60°C24 hoursFuran ring-opened products, diketone from enaminone cleavage
Basic Hydrolysis 0.1 M - 1 M NaOH60°C24 hoursDiketone from enaminone cleavage
Oxidative Degradation 3% - 30% H₂O₂Room Temp.24 hoursOxidized furan ring products, N-oxides
Thermal Degradation Solid and Solution60°C / 80°C48 hoursRing-cleavage products of cyclohexenone and furan
Photolytic Degradation ICH Q1B conditionsAmbientAs per ICHCycloaddition products, photo-rearranged isomers

Visualizing the Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of its functional groups.

Acid-Catalyzed Hydrolysis

AcidHydrolysis Parent 3-Amino-5-(5-methyl-2-furyl) cyclohex-2-en-1-one ProtonatedEnaminone Protonated Enaminone Parent->ProtonatedEnaminone H⁺ ProtonatedFuran Protonated Furan Ring Parent->ProtonatedFuran H⁺ Diketone 5-(5-methyl-2-furyl) cyclohexane-1,3-dione ProtonatedEnaminone->Diketone H₂O Ammonia NH₃ ProtonatedEnaminone->Ammonia RingOpenedProduct Dicarbonyl Species ProtonatedFuran->RingOpenedProduct H₂O

Oxidative Degradation

OxidativeDegradation Parent 3-Amino-5-(5-methyl-2-furyl) cyclohex-2-en-1-one FuranEpoxide Furan Epoxide Intermediate Parent->FuranEpoxide [O] N_Oxide Enaminone N-Oxide Parent->N_Oxide [O] RingCleavageProduct Oxidized Ring-Opened Products FuranEpoxide->RingCleavageProduct

Photodegradation

Photodegradation Parent 3-Amino-5-(5-methyl-2-furyl) cyclohex-2-en-1-one ExcitedState Excited State Parent->ExcitedState CycloadditionProduct [2+2] Cycloaddition Product ExcitedState->CycloadditionProduct RearrangedProduct Photo-rearranged Isomer ExcitedState->RearrangedProduct

References

  • Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. [Link]

  • ResearchGate. (2025). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. [Link]

  • Chemical Communications (RSC Publishing). Photo-Fries-type rearrangement of cyclic enamides. An efficient route to structurally diverse five-membered enaminones. [Link]

  • ResearchGate. (2025). Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. [Link]

  • ICH Guidelines. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • National Center for Biotechnology Information. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]

  • ResearchGate. (n.d.). Photochemistry of Enamines and Enaminones. [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • European Medicines Agency (EMA). (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. [Link]

  • The Journal of Physical Chemistry A. (n.d.). Thermal Decomposition of 2-Cyclopentenone. [Link]

  • ResearchGate. (2025). Oxidation of furans (Review). [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubMed. (2018). Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide. [Link]

  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • ResearchGate. (2025). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. [Link]

  • Semantic Scholar. (n.d.). On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (n.d.). Model Free Thermal Degradation Kinetics of Bisphenol-Z Based Polymers Containing Substituted Cyclohexane Group: Syntheses and Spectral Characterization. [Link]

  • ResearchGate. (n.d.). Oxidative cleavage of furan derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • ResearchGate. (2023). (PDF) Analysing Impurities and Degradation Products. [Link]

  • RSC Publishing. (n.d.). Oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents.[1][2] Enaminones, a class of organic compounds possessing a characteristic β-amino-α,β-unsaturated ketone moiety, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] This guide provides a comprehensive framework for evaluating the antibacterial efficacy of a novel enaminone derivative, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one, in comparison to a panel of well-established antibiotics. The inclusion of a furan ring is of particular interest, as furan derivatives are present in numerous bioactive compounds and pharmaceuticals.[5][6]

The primary objective of this guide is to present a robust, self-validating experimental workflow for researchers and drug development professionals. By adhering to standardized methodologies, we can generate reliable and comparable data to ascertain the potential of this novel compound as a future antibacterial agent.

Comparative Experimental Framework: A Three-Pillar Approach to Efficacy Assessment

To establish a comprehensive antibacterial profile for this compound (herein referred to as "Compound X"), a multi-faceted approach is essential. The following experimental protocols are designed to determine its bacteriostatic and bactericidal activities against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound X and Comparator Antibiotic Dilutions:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Compound X and the comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in MHB in a 96-well microtiter plate. The concentration range should be broad enough to encompass the expected MIC values.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate bacterial_prep->inoculation compound_prep Prepare Serial Dilutions of Compound X & Antibiotics compound_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Experimental Protocol:

  • Perform MIC Assay: Follow the protocol for the MIC assay as described above.

  • Sub-culturing:

    • From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.

Experimental Protocol:

  • Prepare Bacterial Lawn:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn.

  • Apply Disks:

    • Aseptically place paper disks impregnated with a known concentration of Compound X and the comparator antibiotics onto the surface of the agar.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Comparative Efficacy Data

The following tables present hypothetical data for Compound X against a panel of standard antibiotics. This data serves as a template for how the results of the proposed experiments should be structured for a clear and objective comparison.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismCompound X (Hypothetical)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)40.51
Enterococcus faecalis (ATCC 29212)812
Escherichia coli (ATCC 25922)160.015>128
Pseudomonas aeruginosa (ATCC 27853)320.25>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismCompound X (Hypothetical)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)814
Enterococcus faecalis (ATCC 29212)3248
Escherichia coli (ATCC 25922)640.03>128
Pseudomonas aeruginosa (ATCC 27853)>1281>128

Table 3: Zone of Inhibition Diameter (mm) in Disk Diffusion Assay

MicroorganismCompound X (Hypothetical)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)182517
Enterococcus faecalis (ATCC 29212)152215
Escherichia coli (ATCC 25922)12300
Pseudomonas aeruginosa (ATCC 27853)10280

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for this compound would require dedicated investigation, many novel antibacterial compounds target essential bacterial processes.[7] One such critical pathway is cell wall biosynthesis. The following diagram illustrates a hypothetical mechanism where Compound X inhibits a key enzyme in this process.

MoA compound_x Compound X inhibition compound_x->inhibition enzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) cell_wall Intact Cell Wall enzyme->cell_wall lysis Cell Lysis enzyme->lysis Inhibited precursors Peptidoglycan Precursors precursors->enzyme inhibition->enzyme

Hypothetical Mechanism of Action for Compound X.

Conclusion

This guide outlines a foundational experimental strategy for the comparative evaluation of this compound's antibacterial efficacy. The presented protocols for MIC, MBC, and disk diffusion assays provide a reliable framework for generating robust and comparable data. The hypothetical data tables and mechanistic diagram serve as templates for data presentation and further investigation. Based on the hypothetical results, Compound X demonstrates some activity, particularly against Gram-positive bacteria, although it is less potent than the comparator antibiotics. Further studies, including cytotoxicity assays and mechanism of action elucidation, are crucial next steps in determining the therapeutic potential of this novel enaminone derivative. The exploration of novel chemical scaffolds, such as the one presented here, remains a critical endeavor in the global effort to combat antimicrobial resistance.[2]

References

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Request PDF. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved January 28, 2026, from [Link]

  • Tari, L. W., Trzoss, M., Bensen, D. C., Li, X., Zinner, S. H., & Goldstein, B. P. (2008). In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Antimicrobial Agents and Chemotherapy, 52(4), 1403–1410. [Link]

  • bioRxiv. (n.d.). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved January 28, 2026, from [Link]

  • Driche, E., Benaiche, A., Boukhalfa, H., Meklat, A., Culioli, G., Voutquenne-Nazabadioko, L., & Sabaou, N. (2024). In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. Archives of Microbiology, 206(8), 356. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved January 28, 2026, from [Link]

  • Gadebusch, H. H., & Basch, H. I. (1967). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy, 7, 33–38. [Link]

  • PubMed. (n.d.). Enamines as novel antibacterials and their structure-activity relationships. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Retrieved January 28, 2026, from [Link]

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A Comparative Guide to the Validation of an Analytical Method for 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the essential validation parameters for a quantitative analytical method targeting the novel compound, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one. The content herein is structured to offer researchers, scientists, and drug development professionals both the theoretical grounding and practical methodologies required to establish a robust, reliable, and compliant analytical procedure. All protocols and acceptance criteria are based on the authoritative International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound is a compound of interest with a molecular structure suggesting potential pharmaceutical applications. Its core structure, featuring a cyclohexenone moiety, an amine, and a furan ring, presents specific analytical challenges. The conjugated system implies strong UV absorbance, making High-Performance Liquid Chromatography (HPLC) with UV detection a prime candidate for quantitative analysis. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This guide will systematically deconstruct the validation process, comparing different experimental approaches and providing the scientific rationale behind each choice.

Overall Validation Workflow

The validation of an analytical method is not a single experiment but a cascade of interconnected studies. Each parameter provides evidence that the method is fit for purpose. The logical flow ensures that fundamental characteristics like specificity are established before quantitative aspects such as linearity and accuracy are assessed.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Finalization Dev Select Analytical Technique (HPLC) Optimize Mobile Phase, Column, Flow Rate, λ Spec Specificity (Peak Purity & Discrimination) Dev->Spec Initial Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob SST Define System Suitability Tests (SST) Rob->SST Report Validation Report Compilation SST->Report G Precision Precision (Closeness of Agreement) Repeat Repeatability (Intra-Assay) Short time, same analyst, same instrument Precision->Repeat Inter Intermediate Precision Different days, analysts, or instruments Precision->Inter Repro Reproducibility (Inter-Laboratory) Between different laboratories Precision->Repro

Caption: Levels of precision testing in method validation.

Experimental Protocol: Accuracy and Precision (Combined Study)

This protocol is designed to efficiently evaluate accuracy and precision (repeatability and intermediate) simultaneously, as recommended by the ICH guidelines. [4]

  • Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent replicates at each level.

  • Analyst 1 / Day 1 (Repeatability): Analyst 1 analyzes all nine samples (3 levels x 3 replicates) on the same day using the same instrument.

  • Analyst 2 / Day 2 (Intermediate Precision): Analyst 2 prepares a fresh set of nine samples and analyzes them on a different day, preferably using a different instrument.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each replicate against the known concentration. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

    • Repeatability: Calculate the Relative Standard Deviation (%RSD) for the nine determinations from Analyst 1.

    • Intermediate Precision: Calculate the %RSD for all 18 determinations (from both analysts/days).

Hypothetical Accuracy & Precision Data
LevelConcentration (µg/mL)Analyst 1 Recovery (%)Analyst 2 Recovery (%)
80%8099.5, 100.2, 99.8100.5, 101.0, 100.1
100%100100.1, 99.7, 100.399.5, 100.8, 100.2
120%12099.9, 100.5, 100.1100.3, 99.6, 100.9
Statistics
Mean Recovery (All) 100.1%
Repeatability (%RSD, n=9) 0.35%
Intermediate Precision (%RSD, n=18) 0.52%
Acceptance Criteria Mean Recovery: 98.0-102.0%%RSD: ≤ 2.0%

Limits of Detection (LOD) & Quantitation (LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. [5]* Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [6]

Comparative Methods for LOD/LOQ Determination
MethodDescriptionAdvantagesDisadvantages
Based on Signal-to-Noise Ratio The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined. [7]Practical and widely used. Directly reflects instrument performance.Determination of noise can be subjective and vary between instruments/software.
Based on the Standard Deviation of the Response and the Slope LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses, and S is the slope of the calibration curve. [6]Statistically robust and less subjective. Recommended by ICH.Requires a well-characterized calibration curve or analysis of multiple blanks. May not be practical if blanks show no response.

Recommendation: The method based on the standard deviation of the response and the slope is generally preferred for its statistical validity. The S/N method is a good practical confirmation.

Robustness: Assessing Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [8]This provides an indication of its reliability during normal usage. [9]

Experimental Design: One Factor at a Time (OFAT) vs. Design of Experiments (DoE)
  • OFAT Approach: Key parameters are varied one at a time while others are held constant. For example, flow rate is varied (e.g., 0.9, 1.0, 1.1 mL/min) while mobile phase composition and temperature are unchanged. This is repeated for each parameter.

  • DoE Approach (e.g., Youden's Test): Multiple parameters are varied simultaneously in a structured experimental design. [10]This allows for the evaluation of interactions between factors and is more efficient.

Recommendation: While OFAT is simpler to execute, a DoE approach is scientifically more rigorous and efficient for evaluating robustness.

Typical Parameters to Investigate for HPLC Robustness
  • Flow rate (e.g., ± 10%)

  • Mobile phase organic composition (e.g., ± 2%)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Column temperature (e.g., ± 5 °C)

  • Different column lots/manufacturers

The effect of these variations on critical system suitability parameters (e.g., resolution, peak tailing, retention time) is evaluated. The method is considered robust if system suitability criteria are met under all tested conditions.

References

  • ICH Q2 Analytical Method Valid
  • Analytical Method Validation: Back to Basics, Part II | LCGC Intern
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
  • Range and Linearity Test for Analytical Method Validation - Pharma Calcul
  • The 6 Key Aspects of Analytical Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Linear understanding of linearity of analytical method valid
  • What is the range of an analytical method? - Lösungsfabrik.
  • Accuracy and Precision - What's The Difference?
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi
  • ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Valid
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantit
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager.
  • Why a robust method is essential in pharmaceutical analysis - Chrom
  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test - SciELO.

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A Comparative Benchmarking Guide to the Synthetic Routes of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is a compelling molecular scaffold for drug discovery and materials science. As a β-enaminone, it possesses a unique combination of a nucleophilic enamine and an electrophilic carbonyl group, making it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The presence of the 5-methyl-2-furyl substituent further enhances its potential for biological activity and introduces opportunities for diverse chemical modifications. This guide provides a comprehensive benchmark of the plausible synthetic routes to this target molecule, offering a comparative analysis of methodologies, experimental protocols, and the underlying chemical principles. For researchers and drug development professionals, this document serves as a practical resource for selecting the most efficient and scalable synthetic strategy.

Pillar 1: The Predominant Synthetic Approach - Condensation of a β-Diketone with Ammonia

The most direct and widely employed method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound with a primary amine or ammonia.[1][2][3] In the context of our target molecule, this translates to the reaction of 5-(5-methyl-2-furyl)cyclohexane-1,3-dione with an ammonia source. This approach is favored for its atom economy and generally straightforward execution.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, the ammonia nitrogen attacks one of the carbonyl groups of the β-diketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the enaminone product. The reaction is typically catalyzed by acid or can proceed thermally. The choice of solvent and reaction conditions can significantly influence the reaction rate and yield.

G 5-(5-methyl-2-furyl)cyclohexane-1,3-dione 5-(5-methyl-2-furyl)cyclohexane-1,3-dione Hemiaminal Intermediate Hemiaminal Intermediate 5-(5-methyl-2-furyl)cyclohexane-1,3-dione->Hemiaminal Intermediate This compound This compound Hemiaminal Intermediate->this compound

Caption: Proposed reaction mechanism for the synthesis of the target enaminone.

Pillar 2: Benchmarking Alternative Synthetic Strategies

While the direct condensation approach is robust, alternative synthetic routes offer potential advantages in terms of starting material availability, reaction conditions, and scalability. This section provides a comparative analysis of two plausible alternatives.

Route A: Hantzsch-Type Multicomponent Reaction

The Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to furnish the target enaminone.[4][5][6] This one-pot approach involves the condensation of 5-methyl-2-furaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source. While the classical Hantzsch reaction leads to dihydropyridines, careful control of stoichiometry and reaction conditions can favor the formation of the open-chain enaminone intermediate.

Route B: Synthesis from a Precursor Enone

An alternative strategy involves the conjugate addition of an amine to a pre-synthesized α,β-unsaturated ketone. In this case, the precursor would be 5-(5-methyl-2-furyl)cyclohex-2-en-1-one. This Michael addition would be followed by tautomerization to yield the desired enaminone. This route offers modularity, as the enone precursor can be synthesized and purified separately.

Comparative Analysis of Synthetic Routes
Parameter Route 1: Direct Condensation Route A: Hantzsch-Type Route B: From Precursor Enone
Starting Materials 5-(5-methyl-2-furyl)cyclohexane-1,3-dione, Ammonia5-methyl-2-furaldehyde, β-ketoester, Ammonia5-(5-methyl-2-furyl)cyclohex-2-en-1-one, Amine
Key Advantages High atom economy, directnessOne-pot synthesis, readily available starting materialsModularity, potentially milder conditions for the final step
Potential Challenges Availability of the substituted β-diketonePotential for side reactions (e.g., dihydropyridine formation)Synthesis of the precursor enone may be multi-step
Typical Yields Good to Excellent[3]Moderate to Good[6]Good
Scalability Generally goodCan be challenging to control on a large scaleGood

Pillar 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and are based on established procedures for analogous compounds.

Protocol 1: Direct Condensation of 5-(5-methyl-2-furyl)cyclohexane-1,3-dione with Ammonia

Materials:

  • 5-(5-methyl-2-furyl)cyclohexane-1,3-dione (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-(5-methyl-2-furyl)cyclohexane-1,3-dione and ammonium acetate.

  • Add a sufficient amount of toluene to suspend the reactants.

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Hantzsch-Type Synthesis

Materials:

  • 5-methyl-2-furaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium hydroxide (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-2-furaldehyde and ethyl acetoacetate in ethanol.

  • Cool the mixture in an ice bath and add ammonium hydroxide dropwise with stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_protocol1 Protocol 1: Direct Condensation cluster_protocol2 Protocol 2: Hantzsch-Type Synthesis P1_Start Combine Reactants P1_Reflux Reflux with Dean-Stark P1_Start->P1_Reflux P1_Workup Solvent Removal P1_Reflux->P1_Workup P1_Purify Recrystallization P1_Workup->P1_Purify P2_Start Combine Aldehyde and Ketoester P2_Ammonia Add Ammonia P2_Start->P2_Ammonia P2_Stir Stir at RT P2_Ammonia->P2_Stir P2_Workup Extraction P2_Stir->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify

Caption: Workflow diagrams for the benchmarked synthetic protocols.

Conclusion

The synthesis of this compound can be approached through several viable routes. The direct condensation of the corresponding β-diketone with ammonia stands out as the most straightforward and atom-economical method, contingent on the availability of the starting dione. The Hantzsch-type multicomponent reaction offers an attractive one-pot alternative from readily accessible precursors, although it may require more careful optimization to maximize the yield of the desired enaminone over potential side products. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and the availability of starting materials. This guide provides the foundational information and experimental frameworks to enable an informed decision for the efficient synthesis of this valuable chemical entity.

References

  • Alvim, H. G. O., da Silva Júnior, E. N., & D., B. A. (n.d.). Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ChemTube3D. Retrieved from [Link]

  • Chithanna and Yang. (2019). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PMC. Retrieved from [Link]

  • Katritzky A R, Ostercamp D L & Yousaf T I. (1986). The mechanism of the Hantzsch pyridine synthesis: A study by 15N and 13C. NMR spectroscopy. Tetrahedron, 42, 5729-5738.
  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Paira et al. (2007). Ceric Ammonium Nitrate Catalyzed Synthesis of β-Enaminones. Synlett, 2007(13), 2133-2142.
  • S. L. Xu, C. P. Li, J. H. Li. (2009). A Facile and Efficient Amination of 1,3-Dicarbonyl Compounds with Ammonium Salts or Amines under Mechanochemical Grinding Conditions. Synlett, 2009(5), 818-822.
  • Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000).
  • Stetter, H., & Thomas, H. G. (1967). Zur Kenntnis der Hantzschschen Dihydropyridin-Synthese. Chemische Berichte, 100(3), 869-875.
  • Unknown Author. (n.d.). Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Retrieved from [Link]

  • Unknown Author. (2025). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. ResearchGate. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Guide to In-Silico Evaluation of Novel Cyclohexenone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cyclohexenone Scaffold

The cyclohexenone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anti-cancer, anti-inflammatory, and antimicrobial properties, making them attractive starting points for drug discovery programs.[1][3] The compound at the center of this guide, 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one, represents a novel variation on this theme, incorporating a furan moiety that may confer unique pharmacological properties.

This guide provides a comprehensive, in-silico workflow for evaluating the potential of this compound and its rationally designed analogs. We will employ molecular docking, a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a protein target.[4][5] This approach allows for the rapid, cost-effective screening of compounds and provides insights into their potential mechanism of action at a molecular level.[6]

Core Objectives of This Guide:

  • To establish a validated protocol for the comparative molecular docking of novel cyclohexenone derivatives.

  • To identify a relevant biological target based on the known activities of related compounds.

  • To analyze and interpret docking results to elucidate structure-activity relationships (SAR).

  • To provide a framework for prioritizing compounds for further experimental validation.

Rationale for Target Selection and Ligand Design

Identifying a Therapeutically Relevant Target

Given that cyclohexenone derivatives have shown promise as anti-cancer agents, we have selected a key protein involved in cancer cell proliferation and survival for this study.[3][7] Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[8] EZH2 is frequently overexpressed in various cancers, including glioblastoma, and its inhibition has emerged as a validated therapeutic strategy.[7][8] Therefore, we hypothesize that the selected cyclohexenone derivatives may exhibit inhibitory activity against EZH2. For our docking studies, we will utilize the high-resolution crystal structure of human EZH2, which can be obtained from the RCSB Protein Data Bank (PDB), a public repository for the three-dimensional structures of biological macromolecules.[9][10][11]

Design of Comparative Ligands

To explore the structure-activity relationship (SAR), we will compare the docking performance of our lead compound, Compound 1 , with three rationally designed analogs. These analogs introduce systematic modifications to probe the importance of different structural features for binding to the target protein.

  • Compound 1 (Lead): this compound

  • Compound 2 (Analog A): 3-Amino-5-(2-furyl)cyclohex-2-en-1-one (Removal of the methyl group on the furan ring to assess the role of this hydrophobic feature).

  • Compound 3 (Analog B): 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one (Replacement of the furan oxygen with sulfur to evaluate the impact of the heteroatom).

  • Compound 4 (Analog C): 3-Amino-5-phenylcyclohex-2-en-1-one (Replacement of the furan ring with a phenyl group to explore the necessity of the heterocyclic system).

Experimental Protocols: A Step-by-Step In-Silico Workflow

This section details the complete computational methodology for our comparative docking study. The workflow is designed to be reproducible and is grounded in established best practices for molecular modeling.[12][13]

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.[14]

  • AutoDock Vina: The molecular docking engine.[15][16]

  • PyMOL or ChimeraX: For visualization and analysis of docking results.[17][18]

  • RCSB Protein Data Bank (PDB): To retrieve the protein crystal structure.[9]

  • PubChem or similar chemical database: To obtain or draw 2D structures of the ligands.[19][20]

Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve EZH2 Structure (RCSB PDB) CleanPDB 2. Prepare Receptor (Remove water, ligands; Add hydrogens) PDB->CleanPDB Ligands 3. Prepare Ligands (2D to 3D conversion, energy minimization) Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Dock 5. Run Docking (AutoDock Vina) Ligands->Dock Grid->Dock Results 6. Analyze Results (Binding Energy, Interactions) Dock->Results SAR 7. Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: In-silico comparative docking workflow.

Detailed Protocol

Step 1: Protein Preparation

  • Download the Receptor Structure: Obtain the crystal structure of EZH2 from the RCSB PDB (e.g., PDB ID: 5WG6).[9]

  • Clean the PDB File: Open the PDB file in AutoDockTools. Remove all water molecules and any co-crystallized ligands or ions.[13] This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain 2D Structures: Draw the 2D structures of Compound 1 and its analogs (Compounds 2-4) using a chemical drawing tool or download them from a database like PubChem.[19]

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation.

  • Define Torsion Tree: In AutoDockTools, define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Step 3: Grid Generation and Docking

  • Define the Binding Site: Identify the active site of EZH2. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from published literature.

  • Generate Grid Box: Using AutoDockTools, define a grid box that encompasses the entire binding site.[16] This box defines the search space for the docking algorithm. The size should be sufficient to allow the ligand to move and rotate freely within the active site.

  • Create Configuration File: Prepare a configuration text file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search.[18]

  • Run AutoDock Vina: Execute the docking simulation from the command line for each ligand against the prepared EZH2 receptor.[21] Vina will sample different conformations of the ligand within the binding site and score them.[22]

Results and Comparative Analysis

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding interaction.

Quantitative Docking Results

The docking scores and key interacting residues for each compound are summarized below.

CompoundStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 (Lead) This compound-8.5TYR661, PHE665, ILE678
2 (Analog A) 3-Amino-5-(2-furyl)cyclohex-2-en-1-one-8.1TYR661, PHE665
3 (Analog B) 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one-8.3TYR661, PHE665, ILE678
4 (Analog C) 3-Amino-5-phenylcyclohex-2-en-1-one-7.9PHE665
Analysis of Binding Interactions

Compound 1 (Lead): The lead compound shows the best binding affinity of -8.5 kcal/mol. The docking pose reveals that the amino group on the cyclohexenone ring forms a crucial hydrogen bond with the side chain of TYR661. The furan ring is positioned in a hydrophobic pocket, with the methyl group making favorable van der Waals contacts with ILE678. The cyclohexenone core interacts with PHE665 through pi-pi stacking.

Compound 2 (Analog A): The removal of the methyl group results in a slightly lower binding affinity (-8.1 kcal/mol). This is consistent with the loss of the hydrophobic interaction with ILE678, highlighting the importance of this small structural feature for optimal binding.

Compound 3 (Analog B): Replacing the furan oxygen with sulfur leads to a minimal change in binding affinity (-8.3 kcal/mol). The thiophene ring occupies the same hydrophobic pocket as the furan ring, suggesting that either heteroatom is acceptable for this interaction.

Compound 4 (Analog C): Replacing the furan ring with a phenyl group causes the most significant drop in binding affinity (-7.9 kcal/mol). While the phenyl group still engages in hydrophobic interactions, the specific geometry and electronic properties of the furan ring in Compound 1 appear to be more favorable for fitting into the EZH2 active site.

Structure-Activity Relationship (SAR) Insights

The comparative analysis provides valuable preliminary SAR data:

  • The 3-amino group is a critical pharmacophore, likely acting as a hydrogen bond donor.

  • A hydrophobic substituent at the 5-position of the furan ring (the methyl group) enhances binding affinity.

  • A 5-membered heterocyclic ring (furan or thiophene) at the 5-position of the cyclohexenone core is preferred over a simple phenyl ring.

SAR cluster_core Core Scaffold cluster_r_group 5-Position Substituent Core 3-Amino-cyclohex-2-en-1-one R1 5-methyl-2-furyl (Best Affinity) R2 5-methyl-2-thienyl (Good Affinity) R1->R2 similar to R3 2-furyl (Reduced Affinity) R1->R3 preferred over R4 Phenyl (Lowest Affinity) R3->R4 preferred over

Caption: SAR summary for the 5-position substituent.

Conclusion and Future Directions

This in-silico study has provided a robust framework for evaluating novel 3-Amino-5-(aryl)cyclohex-2-en-1-one derivatives as potential EZH2 inhibitors. Our comparative docking analysis suggests that This compound (Compound 1) is the most promising candidate from the initial series, with a predicted binding affinity of -8.5 kcal/mol.

The generated SAR insights provide a clear rationale for the observed differences in binding and can guide the design of a next-generation library of analogs. Future work should focus on:

  • Experimental Validation: Synthesizing the proposed compounds and evaluating their inhibitory activity against EZH2 in biochemical assays.

  • Further Optimization: Designing new analogs based on the SAR, potentially exploring different substituents on the furan ring or modifications to the cyclohexenone core.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the top-ranked protein-ligand complexes to assess their stability and provide a more dynamic view of the binding interactions.

By integrating computational approaches early in the drug discovery pipeline, research teams can accelerate the identification of promising lead candidates and allocate resources more efficiently.

References

  • Anticancer activities of cyclohexenone derivatives. (2020). [Source not further specified].[3]

  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers in Pharmacology.[7][8]

  • Eagon, S. Vina Docking Tutorial. California Polytechnic State University.[18]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919.[16]

  • Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate.[1]

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  • Morris, G. M., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.[14]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics.[22]

  • PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information.[20]

  • PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. National Center for Biotechnology Information.[19]

  • RCSB PDB. (n.d.). Homepage. RCSB Protein Data Bank.[9]

  • Rose, P. W., et al. (2011). The RCSB Protein Data Bank: new resources for research and education. Nucleic acids research, 39(Database issue), D392–D401.[11]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.[15]

  • Singh, N., & Chaput, J. C. (2021). A guide to in silico drug design. WIREs Computational Molecular Science, 11(5), e1537.[23]

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (2023). ResearchGate.[1]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461.[21]

  • UCSF DOCK. (2025). Tutorial: Prepping Molecules. University of California, San Francisco.[12]

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  • Yan, Y., et al. (2018). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists. ChemMedChem, 13(9), 925-934.[25]

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Navigating the Uncharted: A Guide to Evaluating Off-Target Effects of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study: 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Introduction

In the quest for novel therapeutics, the identification of potent and selective small molecules is paramount. While the on-target activity of a compound is the primary focus of discovery efforts, a thorough understanding of its off-target effects is equally critical for ensuring safety and efficacy. Off-target interactions can lead to unforeseen toxicities or even desirable polypharmacological effects. This guide provides a comprehensive framework for evaluating the off-target profile of a novel chemical entity, using the hypothetical compound This compound as a case study.

Disclaimer: As of the writing of this guide, there is no publicly available information regarding the biological activity, on-target mechanism, or off-target effects of "this compound." The following guide is therefore a prospective and methodological framework, outlining the established and robust scientific approaches that should be employed to characterize such a novel compound. The principles and protocols described herein are broadly applicable to the preclinical assessment of any new small molecule inhibitor.

The Imperative of Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen adverse effects. These are often the result of a compound interacting with proteins other than its intended therapeutic target. A proactive and comprehensive off-target profiling strategy is therefore not just a regulatory requirement but a fundamental aspect of rigorous drug development. It allows researchers to:

  • Identify potential liabilities early: Uncovering problematic off-target interactions during preclinical stages saves considerable time and resources that might otherwise be invested in a non-viable candidate.

  • Deconvolute complex phenotypes: Cellular responses to a compound are the sum of its on- and off-target effects. Understanding the complete interaction profile is crucial for interpreting experimental data accurately.

  • Discover new therapeutic opportunities: Off-target interactions are not always detrimental. In some cases, they can contribute to the overall efficacy of a drug through beneficial polypharmacology.

A Multi-pronged Approach to Unveiling Off-Target Interactions

A robust evaluation of off-target effects relies on a combination of in vitro and cell-based assays. This guide will focus on three widely accepted and powerful methodologies:

  • Broad-Panel Kinase Profiling: To assess the compound's specificity against the human kinome.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological cellular context.

  • Phenotypic Screening: To observe the compound's effects on cellular morphology and function in an unbiased manner.

For the purpose of this guide, we will hypothesize that our compound of interest, Compound X (this compound) , has been designed as a kinase inhibitor. We will also include a hypothetical well-characterized kinase inhibitor, Reference Compound Y , for comparative analysis.

Part 1: Kinase Selectivity Profiling

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and they are common targets for drug development.[1] However, due to similarities in their ATP-binding pockets, achieving selectivity can be challenging. Broad-panel kinase screening is an essential first step to understand the selectivity profile of a new kinase inhibitor.[2]

Experimental Rationale

This experiment aims to quantify the inhibitory activity of Compound X against a large, representative panel of human kinases. By comparing its activity against the intended target (hypothetically, for this guide, let's assume it's a specific cancer-related kinase like EGFR) to its activity against hundreds of other kinases, we can generate a selectivity profile. This allows for the early identification of potential off-target kinase interactions that could lead to toxicity.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Prepare stock solutions of Compound X and Reference Compound Y in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared to determine the IC50 (half-maximal inhibitory concentration) for each interacting kinase.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of active human kinases (e.g., >400 kinases).[4] The choice of panel should cover all major branches of the human kinome.

  • Assay Performance: The assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate by each kinase in the presence of the test compounds.[5]

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. The IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Kinase Inhibition
Kinase TargetCompound X (IC50, nM)Reference Compound Y (IC50, nM)
On-Target (Hypothetical)
EGFR1510
Off-Targets
SRC5,200>10,000
ABL1>10,0008,500
VEGFR2850>10,000
... (other kinases)......

This table presents hypothetical data for illustrative purposes.

Visualization: Kinome Tree Representation

A powerful way to visualize kinase selectivity is by mapping the inhibition data onto a kinome tree diagram. This provides an intuitive and comprehensive overview of the compound's interactions across the entire kinase family.

(Due to the complexity of generating a full kinome tree with inhibition data, a simplified Graphviz diagram illustrating the concept is provided below.)

KinaseSelectivity cluster_OnTarget On-Target Family cluster_OffTarget_High Off-Target (High Affinity) cluster_OffTarget_Low Off-Target (Low Affinity) EGFR EGFR (High Affinity) VEGFR2 VEGFR2 (Moderate Affinity) SRC SRC (Low Affinity) ABL1 ABL1 (Low Affinity) Compound X Compound X Compound X->EGFR Compound X->VEGFR2 Compound X->SRC Compound X->ABL1

Caption: Conceptual overview of Compound X's kinase selectivity.

Part 2: Cellular Target Engagement

While in vitro assays are crucial for determining a compound's biochemical potency, they do not always reflect its activity within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its intended target in a cellular context.[6]

Experimental Rationale

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[7] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can infer target engagement.[8] A shift in the melting curve of the target protein to higher temperatures in the presence of the compound confirms binding.[9]

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat the cells with Compound X, Reference Compound Y, or a vehicle control (DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing unbound and stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Detection: Analyze the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore engagement.

Data Presentation: Comparative CETSA Melt Curves
Temperature (°C)Vehicle (Normalized Soluble Protein)Compound X (Normalized Soluble Protein)Reference Compound Y (Normalized Soluble Protein)
401.001.001.00
450.980.990.99
500.850.950.96
550.500.800.82
600.200.650.68
650.050.300.35
70<0.010.100.12

This table presents hypothetical data for illustrative purposes.

Visualization: CETSA Workflow Diagram

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells B Treat with Compound X or Vehicle A->B C Harvest and Aliquot Cells B->C D Heat to a Range of Temperatures C->D E Lyse Cells & Separate Soluble Fraction D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melt Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Phenotypic Screening

Phenotypic screening offers an unbiased approach to understanding a compound's effects on a biological system.[10] Instead of focusing on a specific target, this method assesses changes in the overall phenotype of a cell or organism.[11] This can reveal unexpected off-target effects that might not be identified through target-oriented assays.[12]

Experimental Rationale

By treating cells with Compound X and using high-content imaging to analyze a multitude of cellular features (e.g., morphology, viability, organelle health), we can generate a "phenotypic fingerprint."[13] Comparing this fingerprint to that of the reference compound and a library of other compounds with known mechanisms of action can help to identify potential off-target pathways and toxicities.

Experimental Protocol: High-Content Phenotypic Screening
  • Cell Plating and Treatment: Plate cells in multi-well imaging plates. Treat the cells with Compound X, Reference Compound Y, and a panel of other reference compounds at various concentrations.

  • Staining: After a set incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images of the cells in each well.

  • Image Analysis: Employ automated image analysis software to segment the images and extract a wide range of quantitative features from each cell (e.g., nuclear size, mitochondrial texture, cell shape).

  • Data Analysis: Use statistical and machine learning methods to compare the phenotypic profiles of the different treatments. Cluster compounds based on the similarity of their induced phenotypes.

Data Presentation: Comparative Phenotypic Profiles
FeatureVehicle (Mean Value)Compound X (Mean Value)Reference Compound Y (Mean Value)
Nuclear Area (µm²)150148152
Cell Roundness0.850.650.83
Mitochondrial Integrity0.950.920.94
Cytoskeletal Disruption0.100.750.12

This table presents hypothetical data for illustrative purposes, showing a potential off-target effect of Compound X on the cytoskeleton.

Visualization: Phenotypic Screening Logic

Phenotypic_Screening A Treat Cells with Compound X & References B Stain with Fluorescent Dyes A->B C High-Content Imaging B->C D Image & Data Analysis C->D E Generate Phenotypic Fingerprint D->E F Compare Fingerprints to Identify Potential Off-Target Effects E->F

Caption: Logic flow for high-content phenotypic screening.

Conclusion and Future Directions

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery. The multi-pronged approach outlined in this guide, combining broad-panel kinase profiling, cellular target engagement studies, and unbiased phenotypic screening, provides a robust framework for characterizing novel small molecules like the hypothetical "this compound." The data generated from these studies are invaluable for making informed decisions about the progression of a drug candidate, ultimately contributing to the development of safer and more effective medicines. Further investigations could involve proteome-wide thermal shift assays (proteome-wide CETSA) or chemical proteomics to identify a broader range of off-target interactors in an unbiased fashion.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The core principle guiding this protocol is that all chemical waste should be treated as hazardous unless determined otherwise by a qualified professional. This approach minimizes risk and ensures compliance with regulatory frameworks established by bodies such as the Environmental Protection Agency (EPA) in the United States.

Hazard Assessment and Characterization

While a specific SDS for 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is not widely available, an assessment of its chemical structure—containing a furan ring, an enamine, and a cyclohexenone moiety—suggests several potential hazards. Furan and its derivatives are known for their potential toxicity and flammability.[1][2] Enaminones and cyclohexenones can exhibit a range of biological activities and potential irritant properties. Therefore, it is prudent to handle this compound with the care afforded to hazardous substances.

Key Potential Hazards:

  • Toxicity: The furan moiety suggests potential toxicity. Furan itself is classified as a possible human carcinogen.

  • Irritation: Aminated and ketone-containing organic compounds can be irritants to the skin, eyes, and respiratory tract.[3]

  • Flammability: While the flashpoint is unknown, many organic compounds are flammable.[4]

Personal Protective Equipment (PPE)

Given the potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound and its waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[4]
Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Step-by-Step Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid.[5][6]

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated potential hazards (e.g., "Toxic," "Irritant").[8]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not fill the container beyond 90% capacity to allow for expansion.[5]

On-Site Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection by a licensed disposal vendor.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store waste containers in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.[9]

  • Quantity Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[9]

Disposal Pathway

The recommended disposal pathway for this compound is through a licensed hazardous waste disposal facility.

Disposal Decision Workflow:

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Generation of Waste Characterize Characterize Waste: - Solid or Liquid? - Contaminated materials? Start->Characterize Segregate Segregate Waste into a Designated Container Characterize->Segregate Label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Incineration Recommended Disposal: High-Temperature Incineration ContactEHS->Incineration Documentation Maintain Disposal Records Incineration->Documentation

Caption: Decision workflow for the proper disposal of this compound waste.

Prohibited Disposal Methods:

  • Do NOT dispose of this chemical down the drain. This can lead to environmental contamination and may violate local wastewater regulations.[7]

  • Do NOT dispose of this chemical in the regular trash. Solid waste landfills are not equipped to handle hazardous chemical waste.[7]

The most appropriate final disposal method for furan-containing compounds is typically high-temperature incineration by a licensed hazardous waste management company.[1] This method ensures the complete destruction of the organic molecule, minimizing its potential environmental impact.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill.[2]

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Regulatory Compliance

The management of hazardous waste is regulated by federal, state, and local authorities. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[9] It is the responsibility of the waste generator to ensure that all disposal activities are compliant with these regulations. Always consult your institution's EHS department for specific guidance and procedures.

References

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Personal protective equipment for handling 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

Hazard Analysis: A Structurally-Informed Risk Assessment

The potential hazards of this compound are best understood by deconstructing its molecular architecture.

  • Cyclohexenone Core: Cyclohexenone and its derivatives are known to be irritants.[1] Human exposure through inhalation can irritate the respiratory system, while skin contact may cause irritation.[1][2] Some derivatives have also shown moderate toxicity in preclinical studies, affecting organs such as the liver and kidneys.[3] Therefore, dermal and respiratory exposure must be minimized.

  • Enaminone Functionality: Enaminones are vinylogous amides and, while generally stable, can possess biological activity.[4][5] The primary concern with the amino group is its potential to cause skin and eye irritation, a common characteristic of many organic amines.[6][7] A safety data sheet for a similar compound, 3-Aminocyclohex-2-en-1-one, lists it as causing skin, eye, and respiratory irritation.[6]

  • Furan Moiety: The furan ring presents several significant hazards. Furan itself is a highly flammable liquid and can form explosive peroxides upon exposure to air.[8][9] It is classified as a hazardous substance, and contact with acids can trigger violent, heat-producing reactions.[8][9] Furan-containing compounds must be handled in well-ventilated areas, away from ignition sources, and stored properly to prevent peroxide formation.[9][10]

Based on this composite analysis, this compound should be treated as a substance that is potentially flammable, capable of forming peroxides, irritating to the skin, eyes, and respiratory tract, and may have unknown long-term toxicological effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory for all operations involving this compound. The level of protection should be adapted to the specific procedure being performed.

Procedure Required Personal Protective Equipment (PPE) Rationale
Storage & Transport Nitrile gloves, safety glasses with side shields, lab coat.To prevent accidental skin contact during handling of sealed containers.
Weighing (Solid) Double-gloving (nitrile), chemical splash goggles, lab coat, N95/FFP2 respirator.To protect against inhalation of fine particulates and prevent skin/eye contact.
Solution Preparation & Transfer Double-gloving (nitrile), chemical splash goggles over a face shield, chemical-resistant lab coat.Provides enhanced protection against splashes of concentrated solutions which pose a significant risk to the eyes and skin.[11]
Reaction & Work-up Double-gloving (nitrile), chemical splash goggles over a face shield, chemical-resistant lab coat.Protects against splashes, aerosols, and unexpected reactions. All operations must be conducted within a certified chemical fume hood.
Spill Cleanup Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shield, disposable gown, respirator (as needed).Ensures comprehensive protection during the management of a hazardous material release.[8]

Operational Plan: From Receipt to Reaction

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. All steps must be performed within a certified chemical fume hood.[12]

Step 1: Preparation and Pre-Handling
  • Designate a Work Area: Cordon off and label a specific area within a chemical fume hood for handling the compound.

  • Assemble Materials: Before opening the primary container, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.

  • Don PPE: Put on the appropriate PPE as specified in the table above before handling the chemical container.

Step 2: Weighing and Solution Preparation
  • Tare the Vessel: Place a clean, dry container on the balance within the fume hood and tare it.

  • Dispense Solid: Carefully dispense the required amount of this compound into the tared container. Avoid creating dust. Use a static-control device if handling larger quantities.

  • Secure Primary Container: Tightly close the original chemical container and wipe it down with a damp cloth before removing it from the immediate work area.

  • Dissolution: Add the solvent to the weighed compound in the fume hood. Ensure the vessel is appropriately sized to prevent splashes during addition or mixing.

Step 3: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Spill: Evacuate the immediate area.[9] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[10][14] Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material into a designated hazardous waste container using non-sparking tools.[9][12] Ventilate the area and wash the spill site after cleanup is complete.[9]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and safety hazards.[15][16]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[16]

  • Solid Waste: All contaminated solid waste (gloves, weighing paper, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with organic solvents.[16] Never dispose of this chemical down the drain.[9][10][14][16]

  • Labeling and Storage: Label waste containers clearly with "Hazardous Waste," the chemical name, and the associated hazards (Flammable, Irritant). Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Assess Hazards (Furan, Enaminone, Cyclohexenone) B Select & Don Appropriate PPE (Table 2) A->B C Prepare Fume Hood (Designated Area, All Equipment) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware & Work Surface F->G H Segregate & Label Waste (Solid & Liquid) G->H I Store Waste in Satellite Accumulation Area H->I J Doff & Dispose of PPE I->J

Caption: Workflow for handling this compound.

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Retrosynthesis Analysis

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3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
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3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

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